Boc-Gly-amido-C-PEG3-C3-amine
Description
Properties
IUPAC Name |
tert-butyl N-[2-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O6/c1-17(2,3)26-16(22)20-14-15(21)19-7-5-9-24-11-13-25-12-10-23-8-4-6-18/h4-14,18H2,1-3H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMUHZCCKYZFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-Gly-amido-C-PEG3-C3-amine: A Bifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, Boc-Gly-amido-C-PEG3-C3-amine. It is designed to serve as a core resource for researchers and professionals involved in the development of targeted protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs). This document details the linker's chemical structure, properties, and its strategic application in the synthesis of these novel therapeutic agents.
Introduction to this compound
This compound is a heterobifunctional linker molecule that plays a crucial role in the design and synthesis of PROTACs. PROTACs are innovative therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.
This compound is a polyethylene (B3416737) glycol (PEG)-based linker. The incorporation of a PEG chain offers several advantages, including enhanced hydrophilicity, which can improve the solubility of the PROTAC, and increased flexibility, which can facilitate the optimal orientation of the POI and E3 ligase for efficient ubiquitination.[1][2][3] The "Boc" (tert-butyloxycarbonyl) protecting group on one of the terminal amines allows for a controlled, stepwise synthesis of the PROTAC molecule.
Core Structure and Chemical Properties
The structure of this compound features a central PEG3 (triethylene glycol) core, flanked by a glycine-amide-propyl group on one end and a propyl-amine group on the other. The terminal amine of the glycine (B1666218) moiety is protected by a Boc group.
Molecular Structure:
Caption: Chemical Structure of this compound.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, compiled from publicly available data from chemical suppliers.
| Property | Value | Reference |
| CAS Number | 525583-49-7 | [4] |
| Molecular Formula | C17H35N3O6 | [4] |
| Molecular Weight | 377.5 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | N/A |
| Solubility | Soluble in DMSO, DMF, and water | N/A |
| Storage | -20°C | [4] |
Role in PROTAC Design and Signaling Pathway
The primary application of this compound is as a linker in the construction of PROTACs. The bifunctional nature of this molecule allows for the sequential conjugation of a POI ligand and an E3 ligase ligand.
The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below. The PROTAC molecule acts as a bridge to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
General Protocol for Boc Deprotection
The Boc protecting group can be removed under mild acidic conditions to yield a free primary amine, which is then available for conjugation.
Materials:
-
Boc-protected amine linker (e.g., this compound)
-
Anhydrous Dichloromethane (DCM) or 1,4-Dioxane (B91453)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected linker in anhydrous DCM or 1,4-dioxane (approximately 0.1 M).
-
To the stirred solution, add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane (e.g., 10 equivalents) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the deprotected amine linker.
General Protocol for Amide Coupling (e.g., with a Carboxylic Acid-containing POI ligand)
The free amine of the linker can be coupled to a carboxylic acid moiety on a target protein ligand using standard peptide coupling reagents.
Materials:
-
Amine-functionalized linker (deprotected this compound)
-
Carboxylic acid-containing POI ligand
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the carboxylic acid-containing POI ligand in anhydrous DMF or DCM.
-
Add the peptide coupling reagent (e.g., 1.2 equivalents of HATU) and the base (e.g., 2 equivalents of DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized linker (1 equivalent) in anhydrous DMF or DCM.
-
Add the solution of the activated POI ligand to the linker solution.
-
Stir the reaction mixture at room temperature and monitor its progress by LC-MS (typically 2-24 hours).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the desired conjugate.
Representative Experimental Workflow
The synthesis and evaluation of a PROTAC utilizing a linker such as this compound typically follows a multi-step workflow, from initial synthesis to biological characterization.
Caption: Representative experimental workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its PEG-based structure imparts favorable properties such as increased hydrophilicity and flexibility, which are often crucial for the efficacy of a protein degrader. The presence of a Boc-protected amine allows for a controlled and modular synthetic approach. While detailed, publicly available experimental data for this specific molecule is limited, the general principles and protocols outlined in this guide provide a solid foundation for its application in the rational design and development of novel targeted protein degradation therapeutics. As the field of PROTACs continues to expand, the strategic use of well-designed linkers like this compound will undoubtedly play a pivotal role in the creation of the next generation of medicines.
References
- 1. Boc-Gly-PEG3-amine | BroadPharm [broadpharm.com]
- 2. WO2021141662A1 - Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof - Google Patents [patents.google.com]
- 3. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Boc-Gly-amido-C-PEG3-C3-amine: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Boc-Gly-amido-C-PEG3-C3-amine, a bifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide will cover the technical specifications of the linker, a representative experimental protocol for its use in PROTAC synthesis, and the underlying biological pathway it helps to hijack.
Core Concepts: The Role of Linkers in PROTACs
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the POI and the E3 ligase, as well as modulating the physicochemical properties of the molecule, such as solubility and cell permeability.
Technical Specifications of this compound
This compound is a popular choice for PROTAC design due to its combination of a flexible polyethylene (B3416737) glycol (PEG) chain and terminal functional groups amenable to standard bioconjugation techniques. The Boc (tert-butoxycarbonyl) protecting group allows for a stepwise and controlled synthesis of the PROTAC molecule.
| Property | Value |
| Chemical Name | tert-butyl (1-(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propylamino)-1-oxopropan-2-yl)carbamate |
| Synonyms | Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine |
| CAS Number | 525583-49-7 |
| Molecular Formula | C17H35N3O6 |
| Molecular Weight | 377.48 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, and water |
| Storage | Store at -20°C |
PROTAC-Mediated Protein Degradation Pathway
The ultimate goal of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein via the ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
References
In-Depth Technical Guide: Boc-Gly-amido-C-PEG3-C3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Gly-amido-C-PEG3-C3-amine is a functionalized polyethylene (B3416737) glycol (PEG) linker designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[][6] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[7][8]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, pricing from various suppliers, and detailed, generalized experimental protocols for its application in PROTAC synthesis.
Chemical Properties and Supplier Information
This compound is an amino-PEG linker containing a Boc-protected amine and a terminal primary amine. The primary amine can be readily conjugated to a carboxylic acid, for instance on a ligand for an E3 ligase or a POI. The Boc protecting group can be removed under mild acidic conditions to reveal a second primary amine, which can then be coupled to the other binding moiety of the PROTAC.
Table 1: Supplier and Pricing Information for this compound
| Supplier | Catalog Number | Quantity | Price (USD) |
| BroadPharm | BP-41636 | 100 mg | $280.00 |
| 500 mg | $650.00 | ||
| 1 g | $890.00 | ||
| MedChemExpress | HY-140237 | 1 mg | Contact for price |
| 5 mg | Contact for price | ||
| Sigma-Aldrich | AABH9BD990ED | - | Contact for price |
| Nordic Biosite | HY-140237-1 | 1 pcs | Contact for price |
Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the supplier's website for the most current pricing.
Table 2: Technical Data for this compound
| Property | Value |
| CAS Number | 525583-49-7 |
| Molecular Formula | C₁₇H₃₅N₃O₅ |
| Molecular Weight | 377.48 g/mol |
| Appearance | Solid |
| Purity | >98% (typical) |
| Storage Conditions | -20°C for long-term storage |
Experimental Protocols
The following protocols are generalized procedures for the use of this compound in the synthesis of PROTACs. Optimization of reaction conditions (e.g., reaction time, temperature, and reagent stoichiometry) may be necessary for specific applications.
Protocol 1: Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Amide Coupling Reaction
This protocol outlines the conjugation of the primary amine of the linker to a molecule containing a carboxylic acid (e.g., a POI ligand or an E3 ligase ligand).
Materials:
-
Deprotected Gly-amido-C-PEG3-C3-amine (from Protocol 1) or this compound
-
Carboxylic acid-containing molecule (e.g., POI-COOH or E3-Ligase-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the amine-containing linker (either the Boc-protected or deprotected form, 1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired conjugate.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Synthetic Workflow for PROTAC Synthesis
This diagram outlines a generalized synthetic workflow for constructing a PROTAC using this compound.
Caption: Generalized workflow for PROTAC synthesis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine | 525583-49-7 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 525583-49-7 | MCE [medchemexpress.cn]
- 6. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
The Strategic Application of Boc-Gly-amido-C-PEG3-C3-amine in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Gly-amido-C-PEG3-C3-amine is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal machinery to selectively eliminate disease-causing proteins.[3] This linker is a critical component in the modular construction of PROTACs, connecting a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The structural attributes of this compound, particularly its PEG component, enhance the solubility and improve the pharmacokinetic properties of the resulting PROTAC molecule.[4]
This technical guide provides a comprehensive overview of the core applications, chemical properties, and experimental considerations for utilizing this compound in the development of novel protein degraders.
Core Application: A Heterobifunctional PROTAC Linker
The primary application of this compound is in the field of targeted protein degradation.[1][5] It serves as a flexible scaffold to which two different ligands are attached, creating a heterobifunctional molecule. This PROTAC then brings a target protein into close proximity with an E3 ubiquitin ligase, facilitating the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[3]
The linker itself is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[4] The PEG nature of the linker can increase the aqueous solubility of the final PROTAC, a common challenge in the development of these molecules.[4]
The PROTAC Mechanism of Action
The general mechanism by which a PROTAC synthesized with a linker like this compound operates is a catalytic cycle, as illustrated below.
Physicochemical and Technical Properties
The utility of this compound as a PROTAC linker is defined by its chemical and physical characteristics. These properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 525583-49-7 | [6] |
| Molecular Formula | C17H35N3O6 | [6] |
| Molecular Weight | 377.48 g/mol | [2] |
| Purity | Typically ≥98% | [6] |
| Appearance | Solid | |
| Storage Conditions | -20°C for long-term storage | [6] |
| Solubility | Soluble in water and acetonitrile |
Experimental Protocols: PROTAC Synthesis
The synthesis of a PROTAC using this compound leverages its two distinct amine functionalities: a primary amine at one terminus and a Boc-protected primary amine at the other.[6] This allows for a sequential and controlled conjugation of the POI ligand and the E3 ligase ligand.
The following is a representative experimental protocol for the synthesis of a PROTAC. Note that specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for specific ligands.
Step 1: Coupling of the First Ligand (Amide Bond Formation)
This step involves the reaction of the terminal primary amine of the linker with a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase).
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand (Ligand-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Protocol:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected PROTAC intermediate (Ligand-Linker-Boc).
Step 2: Boc Group Deprotection
The Boc protecting group is removed under acidic conditions to reveal the second primary amine.[6]
Materials:
-
Ligand-Linker-Boc intermediate
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
Protocol:
-
Dissolve the Ligand-Linker-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used in the next step without further purification.
Step 3: Coupling of the Second Ligand
The newly exposed amine is then coupled to the second carboxylic acid-functionalized ligand to complete the PROTAC synthesis.
Materials:
-
Deprotected Ligand-Linker-NH2 intermediate
-
Carboxylic acid-functionalized second ligand
-
HATU, DIPEA, and anhydrous DMF
Protocol:
-
Follow the same procedure as in Step 1, using the deprotected intermediate as the amine source and the second ligand as the carboxylic acid component.
-
After reaction completion and workup, purify the final PROTAC product, typically by reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Synthetic Workflow Diagram
The sequential nature of the synthesis is a key advantage of using a Boc-protected linker.
Quantitative Data and Performance Metrics
The efficacy of a PROTAC is typically assessed using several key quantitative parameters. While specific data for PROTACs synthesized with this compound is not extensively published, the following table outlines the common metrics used to evaluate PROTAC performance. These values are illustrative and will vary significantly based on the specific target protein, E3 ligase, and the overall structure of the PROTAC.
| Parameter | Description | Typical Range |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 nM - 1 µM |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | 80% - 99% |
| Cellular Permeability (Papp) | A measure of a compound's ability to cross cell membranes. | 1 - 20 x 10⁻⁶ cm/s |
Conclusion
This compound is a valuable and versatile tool in the development of PROTACs. Its bifunctional nature, featuring a readily available primary amine and a temporarily masked primary amine, allows for a controlled and sequential synthetic strategy. The incorporation of a PEG3 spacer enhances the physicochemical properties of the final PROTAC, potentially leading to improved solubility and bioavailability. For researchers in drug discovery and chemical biology, this linker represents a key building block for the rational design and synthesis of novel therapeutics aimed at targeted protein degradation.
References
Technical Guide: Handling and Storage of Boc-Gly-amido-C-PEG3-C3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the proper handling, storage, and stability of Boc-Gly-amido-C-PEG3-C3-amine, a bifunctional PEG linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. Adherence to these guidelines is essential to maintain the compound's integrity, ensure experimental reproducibility, and promote laboratory safety.
Compound Properties and Storage Recommendations
This compound is a hydrophilic linker featuring a Boc-protected amine and a terminal primary amine.[1][2] The PEG spacer enhances solubility in aqueous media.[3] Proper storage is critical to prevent degradation and maintain its purity, which is typically supplied at 98% or greater.[1][3][4]
Quantitative Storage and Shipping Data
| Parameter | Recommended Condition | Notes |
| Storage Temperature | -20°C[1][2][3][4] | Long-term storage at this temperature is recommended to minimize degradation. A similar compound has been noted to be storable at -5°C.[5] |
| Shipping Temperature | Ambient[1][2] | The compound is stable for the duration of shipping at ambient temperatures. |
| Light Sensitivity | Store protected from light | It is recommended to keep the compound in a dark environment, for instance by using an amber vial or by wrapping the container in aluminum foil.[5][6] |
| Moisture Sensitivity | Store in a dry environment | The compound is hygroscopic; store in a desiccator or a dry box to prevent moisture absorption.[5][6][7] |
| Purity | ≥ 95% - 98% | This is the typical purity provided by suppliers.[1][3][4][5] |
Chemical Stability and Incompatibilities
The stability of this compound is largely dictated by its two primary functional groups: the Boc-protected amine and the terminal primary amine.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group. It is stable to most nucleophiles and bases but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[1][8][9]
-
PEG Chain: Polyethylene glycol chains are generally stable but can be susceptible to oxidative degradation, especially in the presence of transition metals.[10]
-
Terminal Amine: The primary amine is a nucleophile and will react with various electrophiles.
Known Incompatibilities:
| Incompatible Substance Class | Reason for Incompatibility |
| Strong Acids | Cleavage of the Boc protecting group.[1][8][9] |
| Strong Oxidizing Agents | Potential for degradation of the PEG chain. |
| Aldehydes and Ketones | The terminal amine can react to form imines.[3] |
| Activated Esters (e.g., NHS esters) | The terminal amine will react to form an amide bond.[1][2] |
| Carboxylic Acids (with coupling agents) | The terminal amine will react to form an amide bond.[1][2] |
Experimental Protocols
Protocol for Purity Assessment by HPLC
This protocol outlines a general method for determining the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Gradient: 5% to 95% Mobile Phase B over 20 minutes
-
-
Analysis:
-
Inject 10 µL of the sample solution.
-
Integrate the peak areas to determine the purity of the compound.
-
Protocol for Stability Assessment
This protocol provides a framework for evaluating the stability of the compound under various stress conditions.
Procedure:
-
Sample Preparation:
-
Weigh several samples of the compound into individual, appropriate containers (e.g., amber glass vials).
-
-
Stress Conditions:
-
Temperature: Store samples at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).
-
Humidity: Place samples in chambers with controlled relative humidity (e.g., 25% RH and 75% RH).
-
Light: Expose samples to a controlled light source (e.g., a photostability chamber) and keep control samples in the dark.
-
-
Time Points:
-
Analyze samples at various time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
-
Analysis:
-
At each time point, analyze the samples for purity using the HPLC protocol described above.
-
Characterize any significant degradation products using mass spectrometry (MS).[5][11]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify degradation products.[12]
-
Safety and Handling
The safety data sheet for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[11]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
Handling Procedures:
-
Avoid inhalation of dust.[7]
-
Wash hands thoroughly after handling.[11]
-
Do not eat, drink, or smoke when using this product.[11]
-
Avoid release to the environment.[11]
Spill and Disposal:
-
In case of a spill, collect the material and place it in a suitable container for disposal.
-
Dispose of contents/container to an approved waste disposal plant.[11]
Visualized Workflows and Pathways
The following diagrams illustrate key workflows for the handling and storage of this compound.
Caption: Workflow for Receiving, Storing, and Handling the Compound.
Caption: Workflow for Experimental Stability Assessment.
References
- 1. chempep.com [chempep.com]
- 2. Boc-Gly-PEG3-amine | BroadPharm [broadpharm.com]
- 3. t-Boc-N-Amido-PEG3-amine, 101187-40-0 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-amido-PEG1-amine, 127828-22-2 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-Gly-amido-C-PEG3-C3-amine: Properties and Applications in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of Boc-Gly-amido-C-PEG3-C3-amine, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
This compound is a versatile chemical tool featuring a Boc-protected amine on one end and a free primary amine on the other, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This structure allows for sequential and controlled conjugation to two different molecules.
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₁₇H₃₅N₃O₆ | [1] |
| Molecular Weight | 377.5 g/mol | [1] |
| CAS Number | 525583-49-7 | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | Varies (often a solid or oil) | N/A |
| Storage Temperature | -20°C | [1] |
| Shipping Temperature | Ambient | [1] |
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable linker in several advanced applications:
-
PROTAC Synthesis : This linker is extensively used in the synthesis of PROTACs, where it connects a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase. The PEG component enhances the solubility and cell permeability of the final PROTAC molecule.[2]
-
Bioconjugation : It serves as a spacer to link biomolecules such as peptides, proteins, or antibodies to other molecules like fluorescent dyes, drugs, or solid supports. The hydrophilic PEG chain can improve the solubility and reduce the immunogenicity of the resulting conjugate.
-
Drug Delivery : In drug delivery systems, this linker can be used to attach targeting moieties to nanoparticles or drug payloads, facilitating targeted delivery and controlled release.
Experimental Protocols
The following sections provide detailed methodologies for the key chemical transformations involving this compound.
Boc Group Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines that can be removed under mild acidic conditions to yield a free primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine linker.
References
Methodological & Application
Application Notes and Protocols for Boc-Gly-amido-C-PEG3-C3-amine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[1]
Boc-Gly-amido-C-PEG3-C3-amine is a versatile linker used in the synthesis of PROTACs. Its structure incorporates several key features:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for a modular and controlled synthetic strategy. It can be deprotected under mild acidic conditions to reveal a primary amine, which can then be coupled to a POI ligand or an E3 ligase ligand.[2]
-
Glycine (B1666218) (Gly) Residue: The glycine residue provides flexibility to the linker, which can be crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
PEG3 Moiety: The three-unit polyethylene (B3416737) glycol (PEG) chain enhances the hydrophilicity and solubility of the PROTAC molecule.[] This is a critical factor for improving cell permeability and overall bioavailability.
-
C3 Amine: The three-carbon alkyl chain terminating in an amine provides a reactive handle for conjugation to either the POI or E3 ligase ligand, typically through the formation of a stable amide bond.
This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.
Signaling Pathway of PROTAC Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a representative two-step synthesis of a PROTAC, starting with the coupling of the this compound linker to a carboxylic acid-functionalized E3 ligase ligand, followed by deprotection and coupling to a POI ligand.
Step 1: Coupling of E3 Ligase Ligand to the Linker
-
Activation of E3 Ligase Ligand: Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and a peptide coupling reagent such as HATU (1.2 eq) in anhydrous DMF. Add a non-nucleophilic base like DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling Reaction: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the E3-Linker-Boc intermediate.
Step 2: Boc Deprotection
-
Deprotection Reaction: Dissolve the E3-Linker-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Removal of Acid: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine salt is used in the next step without further purification.
Step 3: Coupling of POI Ligand
-
Activation of POI Ligand: In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Final Coupling: Add a solution of the deprotected E3-Linker-amine salt from Step 2 (1.1 eq) in anhydrous DMF to the activated POI ligand mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purification: Purify the final PROTAC product by preparative HPLC.
-
Characterization: Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Caption: A representative experimental workflow for the synthesis of a PROTAC.
Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[5]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[5]
-
Quantitative Data and Performance Comparison
The efficacy of a PROTAC is highly dependent on the specific target protein, E3 ligase, and the linker used. While specific data for PROTACs synthesized with this compound is not extensively published, the following table provides representative data for single amino acid-based PROTACs targeting BCR-ABL with a PEG linker, which demonstrates the typical performance metrics evaluated.[5]
| PROTAC Compound | Target | E3 Ligase Ligand | Linker Feature | IC50 (nM)[5] | Dmax (% Degradation)[5] |
| Arg-PEG1-Dasa | BCR-ABL | CRBN | Arginine-PEG1 | ~0.4 | >90% at 10 nM |
| Lys-PEG1-Dasa | BCR-ABL | CRBN | Lysine-PEG1 | ~0.5 | ~99% at 5 nM |
| Leu-PEG1-Dasa | BCR-ABL | CRBN | Leucine-PEG1 | ~0.2 | ~81% at 5 nM |
| Phe-PEG1-Dasa | BCR-ABL | CRBN | Phenylalanine-PEG1 | ~0.3 | ~90% at 5 nM |
Note: The data presented are for illustrative purposes and are based on PROTACs with a similar structural motif. The actual performance of a PROTAC synthesized with this compound will need to be determined empirically.
Logical Relationships in PROTAC Optimization
The optimization of a PROTAC is a multifactorial process where the linker plays a central role in balancing various properties to achieve the desired therapeutic effect.
Caption: Interplay of linker properties in PROTAC optimization.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, incorporating a flexible glycine residue, a solubilizing PEG chain, and orthogonal reactive handles, provides a robust platform for the rational design and construction of effective protein degraders. The protocols and conceptual frameworks provided in these application notes offer a guide for researchers to successfully synthesize and evaluate novel PROTACs for a wide range of therapeutic targets. The empirical optimization of the linker, in conjunction with the appropriate POI and E3 ligase ligands, is paramount in the development of potent and selective next-generation therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Gly-PEG3-amine | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Conjugation of Boc-Gly-amido-C-PEG3-C3-amine to a Warhead for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), often referred to as the "warhead"; a second ligand that recruits an E3 ubiquitin ligase; and a linker that connects the two.[1][2][3][4][5] The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[1][6][7]
Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their advantageous properties, such as enhancing aqueous solubility and cell permeability.[1][2][8][9] The length and composition of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[1][6][8]
This application note provides a detailed protocol for the coupling of Boc-Gly-amido-C-PEG3-C3-amine , a commonly used PEG-based PROTAC linker, to a warhead containing a carboxylic acid functional group.[10][11][12] The protocol describes a standard amide bond formation reaction, a cornerstone of many bioconjugation strategies.[9]
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This leads to the polyubiquitination of the target protein, marking it for subsequent degradation by the proteasome.[1][2][5][13] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocol
This protocol details the coupling of a generic carboxylic acid-containing warhead to the primary amine of this compound using HATU as the coupling reagent.
Materials
-
Warhead with a carboxylic acid functional group (Warhead-COOH)
-
This compound (CAS: 525583-49-7)[11]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR instruments for characterization
Experimental Workflow
The following diagram outlines the key steps in the coupling, workup, and purification process.
Caption: Workflow for coupling the linker to a warhead.
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Warhead-COOH (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the linker solution dropwise to the activated warhead solution.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS or TLC.
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by reverse-phase HPLC to obtain the desired Boc-protected warhead-linker conjugate.
-
Characterize the final product by LC-MS to confirm the mass and by NMR to verify the structure.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the warhead-linker conjugate. Actual results may vary depending on the specific warhead used.
| Parameter | Expected Value | Method of Analysis |
| Reaction Time | 2-4 hours | LC-MS |
| Yield | 60-85% | Isolated |
| Purity | >95% | HPLC, LC-MS |
| Identity Confirmation | Confirmed | LC-MS, NMR |
Subsequent Steps
The resulting Boc-protected warhead-linker conjugate is now ready for the next steps in PROTAC synthesis:
-
Boc Deprotection: The Boc protecting group can be removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a free amine.[11][14]
-
E3 Ligase Ligand Coupling: The newly exposed amine can then be coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., derivatives of pomalidomide, lenalidomide, or VHL ligands) using similar amide coupling conditions described in this protocol.[13][15]
By following this protocol, researchers can efficiently synthesize a key intermediate for the construction of novel PROTACs for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. nbinno.com [nbinno.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine, 525583-49-7 | BroadPharm [broadpharm.com]
- 12. yhs518.com [yhs518.com]
- 13. benchchem.com [benchchem.com]
- 14. Boc-Gly-PEG3-amine | BroadPharm [broadpharm.com]
- 15. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
Application Notes and Protocols for the Conjugation of Boc-Gly-amido-C-PEG3-C3-amine with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene (B3416737) glycol (PEG)ylation is a critical and widely adopted strategy in drug development and biotechnology for enhancing the therapeutic properties of peptides, proteins, oligonucleotides, and small molecules.[1][2][3] The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn leads to a longer circulatory half-life, reduced immunogenicity, enhanced aqueous solubility, and improved stability against proteolytic degradation.[1][2]
Boc-Gly-amido-C-PEG3-C3-amine is a discrete PEG (dPEG®) linker characterized by a terminal primary amine and a Boc-protected glycine (B1666218) terminus.[4][5] The defined length of the PEG chain allows for precise control over the modification process, avoiding the dispersity issues associated with traditional polymer PEGs. The primary amine group serves as a nucleophilic target for conjugation with electrophilic groups, most commonly N-hydroxysuccinimide (NHS) esters.[4][5]
NHS esters are highly reactive acylating agents that selectively couple with primary aliphatic amines under mild conditions to form stable and irreversible amide bonds.[6][7][8] This reaction is one of the most common and reliable methods for bioconjugation due to its efficiency and specificity.[7] This document provides detailed application notes and protocols for the reaction of this compound with NHS esters, offering guidance on optimizing reaction conditions and characterizing the resulting conjugate.
Principle of the Reaction
The conjugation of this compound with an NHS ester proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine of the PEG linker acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[6][7]
The efficiency of this reaction is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state, which is favored at a pH above its pKa. However, a competing hydrolysis reaction, where the NHS ester reacts with water, also accelerates at higher pH values.[1][6] Therefore, the reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5) to strike a balance between efficient amine acylation and minimal hydrolysis of the NHS ester.[6][9]
Figure 1. Reaction scheme for the conjugation of this compound with an NHS ester.
Data Presentation
The success of the conjugation reaction is influenced by several factors, including pH, the molar ratio of reactants, temperature, and reaction time. The following tables summarize quantitative data from studies on similar PEG-amine and NHS ester reactions to provide a baseline for optimization.
Table 1: Effect of pH on NHS Ester Reaction Kinetics and Yield
| pH | Reaction Time to Steady State | Hydrolysis Half-life of NHS Ester | Final Product Yield (%) | Reference |
| 7.4 | ~2 hours | >120 minutes | Not specified | [1] |
| 8.0 | Not specified | Not specified | ~80-85 | [3][10] |
| 8.5 | Not specified | ~10 minutes | Not specified | [3][10] |
| 9.0 | ~10 minutes | <9 minutes | ~87-92 | [1][3][10] |
Note: Data is compiled from studies using different protein and PEG-NHS ester systems and should be considered as a guideline.
Table 2: Influence of Reactant Stoichiometry on Degree of Labeling
| Molar Ratio (NHS Ester : Amine) | Target Molecule | Degree of Labeling (Labels per Molecule) | Reference |
| 5:1 | Protein | Mono-PEGylated product | [4] |
| 10:1 | Oligonucleotide | Quantitative labeling | [8] |
| 20:1 | IgG Antibody | 4-6 | [7][11][12] |
Note: The optimal molar ratio is highly dependent on the concentration of the reactants and the number of available primary amines on the target molecule.
Experimental Protocols
This section provides a general protocol for the conjugation of this compound to a molecule containing an NHS ester functional group.
Materials and Reagents
-
This compound
-
NHS ester of the molecule to be conjugated
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer or 0.1 M Sodium Bicarbonate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification system: Size-Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or dialysis cassettes
Experimental Workflow
Figure 2. General experimental workflow for the NHS ester conjugation reaction.
Detailed Protocol
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening the vials to prevent moisture condensation.[7]
-
Prepare the Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.3). Ensure the buffer is free of primary amines (e.g., Tris or glycine).[7]
-
Dissolve the this compound in the Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Immediately before initiating the reaction, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[7]
-
-
Conjugation Reaction:
-
Add the calculated volume of the NHS ester stock solution to the this compound solution. A molar excess of the NHS ester (e.g., 1.5 to 5 equivalents) is typically used to drive the reaction to completion. The final concentration of the organic solvent (DMSO/DMF) in the reaction mixture should ideally be below 10%.[6]
-
Gently mix the reaction vessel immediately after adding the NHS ester.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The optimal reaction time should be determined empirically and can be monitored by techniques like LC-MS.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and hydrolyze any remaining unreacted NHS ester, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate from excess reagents and byproducts (e.g., N-hydroxysuccinimide, unreacted starting materials).
-
Common purification methods include size-exclusion chromatography (for larger conjugates), RP-HPLC (for small molecule conjugates), or dialysis.[4]
-
-
Characterization and Storage:
-
Characterize the purified conjugate to confirm its identity and purity using analytical techniques such as LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.
-
Store the final conjugate under conditions appropriate for its stability, typically lyophilized or in a suitable buffer at -20°C or -80°C.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: Reagent exposed to moisture or aqueous buffer for too long. | Use anhydrous DMSO/DMF. Prepare NHS ester solution immediately before use. Minimize time between reagent preparation and reaction initiation.[7] |
| Incorrect buffer pH: pH is too low (<7.0), protonating the amine. | Verify the reaction buffer pH is within the optimal range of 7.2-8.5.[9] | |
| Presence of competing amines: Buffer contains Tris, glycine, or other primary amines. | Use an amine-free buffer like phosphate, bicarbonate, or borate. If necessary, perform a buffer exchange of the starting material before the reaction.[7] | |
| Multiple or Unexpected Products | Reaction with other nucleophiles: NHS esters can have side reactions with thiols or hydroxyls. | While less favorable than with primary amines, these reactions can occur. Optimize stoichiometry and reaction time to favor the desired product. Consider alternative chemistries if specificity is an issue. |
| Boc group deprotection: Exposure to acidic conditions. | Ensure all buffers and solvents are free from strong acids. The Boc group is stable under the recommended reaction conditions. | |
| Difficulty in Purification | Similar properties of product and starting material: Particularly for small molecules. | Utilize a high-resolution purification method like RP-HPLC with an optimized gradient to achieve separation. |
References
- 1. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. stallardediting.com [stallardediting.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
Application Note: Amide Bond Formation Using Boc-Gly-amido-C-PEG3-C3-amine for Advanced Bioconjugation and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role.[1][2] The linker not only connects the different components of the therapeutic agent but also significantly influences its physicochemical properties, such as solubility, stability, and cell permeability.[2][3] Boc-Gly-amido-C-PEG3-C3-amine is a versatile heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer, a glycine (B1666218) moiety, and a terminal primary amine, with a Boc-protected amine at the other end.[4][5] The PEG portion enhances aqueous solubility and can reduce non-specific binding, while the terminal amine serves as a reactive handle for conjugation to carboxylic acid-containing molecules.[2][6] The Boc protecting group allows for orthogonal synthesis strategies, where the protected amine can be deprotected in a later step for further functionalization.[5][6]
This application note provides a detailed protocol for the reaction of this compound with a generic carboxylic acid, a fundamental step in the synthesis of complex biomolecules and therapeutic agents.
Reaction Mechanism: Amide Coupling
The formation of a stable amide bond between the primary amine of this compound and a carboxylic acid is typically achieved through the use of coupling agents.[7] The most common and well-established method involves the activation of the carboxylic acid using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The reaction proceeds in two main steps:
-
Carboxylic Acid Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
NHS Ester Formation and Amine Reaction: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with the primary amine of the PEG linker to form a stable amide bond, releasing NHS.
Other coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be used, often in organic solvents, and are known for their high efficiency and rapid reaction times.[7]
Experimental Protocols
This section provides detailed protocols for the amide coupling reaction in both organic and aqueous environments. The choice of solvent and coupling agent will depend on the solubility and stability of the carboxylic acid-containing substrate.
Protocol 1: Amide Coupling in Organic Solvent (e.g., DMF) using HATU
This protocol is suitable for substrates soluble in organic solvents.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon line for inert atmosphere
-
Analytical balance
-
Syringes and needles
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Activation: To the solution of the carboxylic acid, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
Work-up and Purification: Once the reaction is complete, the crude product can be purified by standard chromatographic techniques, such as flash column chromatography or preparative HPLC.
Protocol 2: Amide Coupling in Aqueous Buffer using EDC/NHS
This protocol is suitable for water-soluble substrates.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Reaction tubes
-
pH meter
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer or ultrapure water.
-
Add EDC (1.5 equivalents) to the carboxylic acid solution and mix gently.
-
Immediately add NHS (1.5 equivalents) to the reaction mixture.
-
Incubate at room temperature for 15-30 minutes.
-
-
Coupling Reaction:
-
Dissolve this compound (1.2 equivalents) in Coupling Buffer.
-
Add the activated carboxylic acid solution to the PEG-amine solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents and byproducts.
Data Presentation
The following table summarizes typical quantitative data for the amide coupling reaction of this compound with a carboxylic acid. These values are representative and may vary depending on the specific substrates and reaction conditions.
| Parameter | Organic Protocol (HATU/DIPEA) | Aqueous Protocol (EDC/NHS) |
| Molar Ratio (Carboxylic Acid:Linker) | 1 : 1.1 | 1 : 1.2 |
| Molar Ratio (Coupling Agent:Carboxylic Acid) | 1.2 : 1 (HATU) | 1.5 : 1 (EDC/NHS) |
| Solvent | Anhydrous DMF | MES Buffer (Activation), PBS (Coupling) |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 4°C |
| Reaction Time | 2 - 24 hours | 2 - 4 hours (RT) or overnight (4°C) |
| Typical Yield | 60 - 90% | 50 - 80% |
| Purity (post-purification) | >95% (by HPLC) | >95% (by HPLC) |
Visualizations
Caption: Workflow for amide coupling in an organic solvent.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine, 525583-49-7 | BroadPharm [broadpharm.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. t-Boc-N-Amido-PEG3-amine, 101187-40-0 | BroadPharm [broadpharm.com]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Application Note: Standardized Protocols for Boc Group Deprotection of Boc-Gly-amido-C-PEG3-C3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules such as peptides, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs).[1] Its widespread use is attributed to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[2][3] This application note provides detailed protocols for the deprotection of the Boc group from Boc-Gly-amido-C-PEG3-C3-amine, a common polyethylene (B3416737) glycol (PEG) linker used in bioconjugation.[4][5] The protocols outlined below utilize common acidic reagents and are designed to be robust and reproducible.
The deprotection of a Boc-protected amine is achieved through acid-catalyzed hydrolysis.[6] The reaction is typically fast and can be performed at room temperature.[6] Common reagents for this purpose include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or 4M hydrochloric acid (HCl) in 1,4-dioxane.[1][7] The choice of reagent and conditions can be tailored to the specific substrate and the desired purity of the final product.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes common acidic conditions for the deprotection of Boc-protected amines, including those with PEG linkers. The data is compiled from various sources to provide a comparative overview of reaction parameters and expected outcomes.
| Reagent | Concentration | Solvent | Temperature (°C) | Time (min) | Typical Purity (%) | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 - Room Temp | 30 - 120 | >95 | [1][7] |
| Trifluoroacetic Acid (TFA) | 50% (v/v) | Dichloromethane (DCM) | Room Temp | 5 - 30 | >95 | [1] |
| Trifluoroacetic Acid (TFA) | 95% (v/v) | Water/TIS | 0 | 60 | High | [8] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 60 | >95 | [1] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies product isolation.[7][9]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)[8]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
If the substrate is sensitive to the tert-butyl cation byproduct, add triisopropylsilane (TIS) as a scavenger (2.5-5% v/v).[8]
-
Allow the reaction to warm to room temperature and stir for 30-120 minutes. Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.[7]
-
For a non-salt product, dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This protocol provides an alternative to TFA and is also highly effective for Boc deprotection.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes (if precipitation is used for isolation)
Procedure:
-
Dissolve this compound in a minimal amount of 1,4-Dioxane.
-
Add the 4M HCl in 1,4-Dioxane solution to the dissolved starting material.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the deprotected product, often as a hydrochloride salt, can be precipitated by the addition of a non-polar solvent like diethyl ether.[7]
-
Isolate the precipitate by filtration or centrifugation.
-
Wash the solid with diethyl ether and dry under vacuum to obtain the deprotected amine hydrochloride salt.
Visualizations
Caption: Experimental workflow for Boc deprotection using TFA.
References
- 1. benchchem.com [benchchem.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine, 525583-49-7 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Purification of PROTACs with a Boc-Gly-amido-C-PEG3-C3-amine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1] These molecules consist of two distinct ligands connected by a chemical linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2] The linker itself is a critical component, influencing the PROTAC's solubility, permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]
This document provides detailed application notes and a representative protocol for the purification of PROTACs containing a Boc-Gly-amido-C-PEG3-C3-amine linker. This linker incorporates a polyethylene (B3416737) glycol (PEG) moiety to enhance solubility and a Boc-protected amine for versatile synthesis strategies.[4][5] The purification of the final PROTAC product is a crucial step to remove unreacted starting materials, intermediates, and byproducts, ensuring accurate biological evaluation. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for this purpose.[6][7]
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs exert their function by co-opting the ubiquitin-proteasome system (UPS), a fundamental pathway for protein degradation in eukaryotic cells.[8] The process begins with the PROTAC molecule simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[9] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.[4] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, a large protein complex that degrades the tagged protein into small peptides.[10] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[1]
Caption: Mechanism of action for a PROTAC utilizing the ubiquitin-proteasome system.
Experimental Workflow for PROTAC Purification and Analysis
The general workflow for purifying and analyzing a PROTAC synthesized with a this compound linker involves several key stages. Initially, the crude reaction mixture is prepared for injection. The PROTAC is then purified using preparative RP-HPLC. Fractions are collected and analyzed for purity, typically by analytical RP-HPLC and mass spectrometry (LC-MS). Pure fractions are pooled and the solvent is removed to yield the final purified PROTAC.
Caption: General workflow for the purification and analysis of a PROTAC.
Quantitative Data Summary
The purification of PROTACs is highly dependent on the specific properties of the molecule, including the nature of the POI and E3 ligase ligands. The following table provides representative quantitative data that can be expected during the purification of a PROTAC containing a this compound linker. These values are illustrative and may vary based on the specific PROTAC and experimental conditions.
| Parameter | Crude Product | After Preparative RP-HPLC | Final Purified Product |
| Purity (by HPLC) | 20-50% | >95% in selected fractions | >98% |
| Yield | 100% (by definition) | 30-60% (recovery from prep-HPLC) | 25-55% (overall yield) |
| Mass Confirmation (LC-MS) | Expected mass observed | Expected mass confirmed | Expected mass confirmed |
| Appearance | Colored oil or solid | Clear, colorless solution in fractions | White to off-white solid/lyophilized powder |
Experimental Protocols
Sample Preparation for Purification
Objective: To prepare the crude PROTAC sample for injection onto the preparative RP-HPLC system.
Materials:
-
Crude PROTAC product
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
0.45 µm syringe filter (PTFE or other compatible material)
Protocol:
-
Dissolve the crude PROTAC product in a minimal amount of DMSO to create a concentrated stock solution.
-
Dilute the stock solution with a mixture of acetonitrile and water (typically 50:50 v/v) to a final concentration suitable for injection (e.g., 10-50 mg/mL). Ensure the sample is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Preparative Reversed-Phase HPLC Purification
Objective: To separate the target PROTAC from impurities using preparative RP-HPLC.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 stationary phase column (e.g., 10 µm particle size, dimensions such as 19 x 250 mm or larger)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in Acetonitrile
Protocol:
-
Equilibrate the preparative C18 column with a starting mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) at a flow rate appropriate for the column size (e.g., 10-20 mL/min).
-
Inject the filtered crude PROTAC sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the compounds. A typical gradient might be from 5% to 95% B over 30-60 minutes. The optimal gradient should be determined based on analytical HPLC scouting runs.
-
Monitor the elution of compounds using a UV detector at a wavelength where the PROTAC has strong absorbance (e.g., 254 nm or 280 nm).
-
Collect fractions corresponding to the major peak that, based on analytical runs, corresponds to the desired PROTAC.
Analysis of Collected Fractions
Objective: To determine the purity of the collected fractions and confirm the identity of the product.
Instrumentation and Columns (Analytical):
-
Analytical HPLC or UPLC system with a UV detector and coupled to a mass spectrometer (LC-MS).
-
Analytical C18 column (e.g., 1.8-5 µm particle size, dimensions such as 2.1 x 50 mm or 4.6 x 150 mm).
Mobile Phases (Analytical):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Protocol:
-
For each collected fraction, inject a small aliquot (e.g., 1-5 µL) onto the analytical LC-MS system.
-
Run a fast gradient (e.g., 5% to 95% B over 5-10 minutes) to rapidly assess purity.
-
Analyze the chromatogram to determine the purity of the PROTAC in each fraction.
-
Confirm the identity of the product by comparing the observed mass-to-charge ratio (m/z) from the mass spectrometer with the calculated molecular weight of the PROTAC.
-
Pool all fractions with a purity of >95%.
Solvent Removal
Objective: To obtain the purified PROTAC as a solid.
Protocol:
-
Combine the pure fractions in a round-bottom flask.
-
If the mobile phase contains a non-volatile buffer, a desalting step may be necessary.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Freeze the remaining aqueous solution using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen sample to dryness to obtain the purified PROTAC as a powder. Alternatively, for smaller scales, the solvent can be removed using a centrifugal evaporator.
Conclusion
The purification of PROTACs containing a this compound linker is a critical step in their development and biological evaluation. Reversed-phase HPLC is a robust and widely used technique for achieving high purity. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted protein degradation. Methodical optimization of the purification process will ensure the generation of high-quality PROTACs for downstream applications.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. sciex.com [sciex.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. waters.com [waters.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Gly-amido-C-PEG3-C3-amine in BRD4 PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The Bromodomain and Extra-Terminal domain (BET) protein BRD4 is a key epigenetic reader and transcriptional regulator, making it a high-value target in oncology.[1] PROTAC-mediated degradation of BRD4 offers a powerful alternative to traditional inhibition, leading to a more profound and sustained suppression of oncogenic signaling pathways.[2]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and optimize the distance between the target protein and the E3 ligase for efficient degradation.[] This document provides detailed application notes and protocols for the use of Boc-Gly-amido-C-PEG3-C3-amine , a PEG-based linker, in the synthesis of BRD4-targeting PROTACs.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional linker designed for the modular synthesis of PROTACs. Its key features include:
-
Boc-Protected Amine: Allows for directional synthesis. The Boc (tert-butyloxycarbonyl) group can be removed under mild acidic conditions to reveal a primary amine, which can then be coupled to a suitable functional group on the E3 ligase ligand.
-
Terminal Primary Amine: Provides a reactive handle for conjugation to the BRD4-targeting ligand (warhead), typically through an amide bond formation with a carboxylic acid derivative of the ligand.
-
PEG3 Spacer: The triethylene glycol unit enhances the hydrophilicity and solubility of the resulting PROTAC, which can improve its pharmacokinetic properties.
-
Glycine and Propyl Moieties: These components contribute to the overall length and flexibility of the linker, which is crucial for the optimal formation of the ternary complex between BRD4, the PROTAC, and the E3 ligase.
Mechanism of Action of a BRD4 PROTAC
A BRD4-targeting PROTAC synthesized with this compound operates by inducing the proximity of BRD4 to an E3 ubiquitin ligase, such as Cereblon (CRBN). This leads to the ubiquitination and subsequent degradation of BRD4 by the proteasome.
Experimental Protocols
The following protocols describe a representative synthesis of a BRD4-targeting PROTAC using this compound, with JQ1-carboxylic acid as the BRD4 ligand and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand.
Part 1: Synthesis of JQ1-Linker Conjugate
This protocol outlines the coupling of the BRD4 ligand to the linker.
References
Application Notes and Protocols for the Analytical Characterization of Boc-Gly-amido-C-PEG3-C3-amine Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-Gly-amido-C-PEG3-C3-amine is a heterobifunctional linker containing a Boc-protected glycine (B1666218), a PEG3 spacer, and a terminal primary amine. This molecule is valuable in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Accurate and robust analytical methods are crucial to ensure the identity, purity, and stability of this linker and its subsequent conjugates. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Analytical Methods Overview
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound conjugates. Each technique provides unique and complementary information regarding the molecule's structure, purity, and functional groups.
Caption: Workflow for the analytical characterization of conjugates.
Data Presentation
Quantitative data from the analytical methods should be summarized for clear comparison.
Table 1: Summary of Expected Analytical Data for this compound
| Analytical Technique | Parameter | Expected Result |
| HPLC/UPLC | Purity | ≥ 95% (typical) |
| Retention Time (t_R) | Method-dependent | |
| LC-MS (ESI+) | [M+H]⁺ | 378.26 g/mol |
| [M+Na]⁺ | 400.24 g/mol | |
| ¹H NMR | Chemical Shifts (δ) | See detailed protocol for assignments |
| ¹³C NMR | Chemical Shifts (δ) | See detailed protocol for assignments |
| FTIR | Key Vibrational Frequencies (cm⁻¹) | ~3300 (N-H), ~1680 (C=O, Boc), ~1640 (C=O, amide), ~1100 (C-O-C, PEG) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Determination
Objective: To determine the purity of the this compound conjugate and quantify any impurities. Reversed-phase HPLC (RP-HPLC) is the method of choice.[1]
Instrumentation:
-
HPLC or UPLC system with a UV detector.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended as the PEG backbone lacks a strong chromophore.[2][3]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 214 nm and/or CAD/ELSD |
Sample Preparation:
-
Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Calculate the purity of the main peak by area percentage.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
Objective: To confirm the molecular weight of the conjugate, providing unequivocal evidence of its identity.[1]
Instrumentation:
-
HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Electrospray ionization (ESI) is a suitable ionization source.[1]
LC Conditions:
-
Use the same HPLC/UPLC conditions as described in Protocol 4.1.
MS Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | Positive ESI |
| Mass Range | 100-1000 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the protonated molecule [M+H]⁺ and other common adducts (e.g., [M+Na]⁺).
-
Compare the observed mass to the theoretical mass of the compound (C₁₇H₃₅N₃O₆, MW: 377.48 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To provide detailed structural information and confirm the connectivity of atoms within the molecule.[4][5]
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
Experiments:
-
¹H NMR: Provides information on the proton environments.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC): Confirms the connectivity between protons and carbons for unambiguous structural assignment.
Expected ¹H NMR Chemical Shifts (in CDCl₃, representative values):
-
δ 1.45 (s, 9H): Protons of the Boc group (-C(CH₃)₃).
-
δ 1.70-1.90 (m, 4H): Methylene protons of the C3 linkers.
-
δ 2.80-3.00 (t, 2H): Methylene protons adjacent to the terminal amine (-CH₂-NH₂).
-
δ 3.20-3.40 (m, 4H): Methylene protons adjacent to the amide nitrogens.
-
δ 3.55-3.70 (m, 12H): Methylene protons of the PEG3 backbone (-O-CH₂-CH₂-O-).
-
δ 3.85 (d, 2H): Methylene protons of the glycine (-NH-CH₂-CO-).
-
δ 5.40 (br s, 1H): Amide proton of the Boc-Gly group.
-
δ 6.80 (br t, 1H): Amide proton of the Gly-amido group.
Caption: Workflow for NMR data acquisition and analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Objective: To identify the key functional groups present in the molecule, confirming its overall structure.[6][7]
Instrumentation:
-
FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Scan over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3300 | N-H stretch | Amine (NH₂) and Amide (N-H) |
| ~2900-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1680 | C=O stretch | Carbamate (Boc group) |
| ~1640 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1100 | C-O-C stretch | Ether (PEG backbone)[8] |
Conclusion
The combination of HPLC/UPLC, LC-MS, NMR, and FTIR provides a comprehensive analytical toolkit for the characterization of this compound conjugates. Adherence to these protocols will ensure accurate assessment of purity, identity, and structural integrity, which is critical for researchers, scientists, and drug development professionals working with these important linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: Interpretation of NMR Data for Boc-Gly-amido-C-PEG3-C3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the PROTAC linker, Boc-Gly-amido-C-PEG3-C3-amine. It includes reference data, experimental protocols, and visual aids to facilitate structural confirmation and purity assessment.
Molecular Structure and NMR Assignments
This compound is a hetero-bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure consists of a Boc-protected glycine, a PEG3 linker, and a terminal C3-amine. The interpretation of its NMR spectrum relies on identifying the characteristic signals for each of these components.
A diagram of the molecular structure is presented below to aid in the assignment of NMR signals.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the protons of this compound. These values are based on typical chemical shifts for similar structural motifs. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
| Assignment | Structure Moiety | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| Boc-CH₃ | Boc-Glycine | ~1.45 | s | 9H |
| Gly-CαH₂ | Boc-Glycine | ~3.80 | d | 2H |
| Boc-NH | Boc-Glycine | ~5.0-5.5 | t (broad) | 1H |
| Amide-NH | Linker | ~6.5-7.5 | t (broad) | 1H |
| PEG-CH₂ | PEG Linker | ~3.65 | s (broad) | 8H |
| O-CH₂ (adjacent to amide) | PEG Linker | ~3.55 | t | 2H |
| N-CH₂ (adjacent to PEG) | PEG Linker | ~3.40 | q | 2H |
| Propyl-CH₂ (central) | C3-Amine | ~1.70 | p | 2H |
| Propyl-CH₂ (adjacent to amine) | C3-Amine | ~2.80 | t | 2H |
| NH₂ | C3-Amine | Variable (broad) | s (broad) | 2H |
Predicted ¹³C NMR Data
The table below outlines the predicted chemical shifts for the carbons in this compound.
| Assignment | Structure Moiety | Predicted ¹³C Chemical Shift (ppm) |
| Boc-C(CH₃)₃ | Boc-Glycine | ~28.5 |
| Boc-C(CH₃)₃ | Boc-Glycine | ~80.0 |
| Gly-Cα | Boc-Glycine | ~44.0 |
| Boc-C=O | Boc-Glycine | ~156.0 |
| Amide-C=O | Linker | ~170.0 |
| PEG-CH₂ | PEG Linker | ~70.5 |
| O-CH₂ (adjacent to amide) | PEG Linker | ~69.0 |
| N-CH₂ (adjacent to PEG) | PEG Linker | ~40.0 |
| Propyl-CH₂ (central) | C3-Amine | ~30.0 |
| Propyl-CH₂ (adjacent to amine) | C3-Amine | ~40.0 |
Experimental Protocol: NMR Data Acquisition
This protocol provides a general procedure for acquiring high-quality NMR data for this compound.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will affect the chemical shifts of exchangeable protons (NH and NH₂).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. Instrument Parameters
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse (zg30 or similar).
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64 (adjust for desired signal-to-noise).
-
Relaxation delay (d1): 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse (zgpg30 or similar).
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more (¹³C is less sensitive).
-
Relaxation delay (d1): 2 seconds.
-
4.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
Common NMR Solvent and Impurity Peaks
It is crucial to distinguish the signals of the target molecule from those of the solvent and common impurities. The following table lists the typical chemical shifts for common NMR solvents.[1][2][3][4][5]
| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 | 39.52 |
| Deuterium oxide (D₂O) | ~4.79 | - |
| Water (H₂O/HOD) | Variable (e.g., ~1.56 in CDCl₃, ~3.33 in DMSO-d₆) | - |
Workflow for NMR Data Interpretation
The following diagram illustrates a logical workflow for the acquisition and interpretation of NMR data for this compound.
References
Application Note: Mass Spectrometry Analysis of Boc-Gly-amido-C-PEG3-C3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Gly-amido-C-PEG3-C3-amine is a heterobifunctional linker widely utilized in pharmaceutical and biopharmaceutical research, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This linker contains a Boc-protected glycine, a short polyethylene (B3416737) glycol (PEG) chain, and a terminal primary amine. Accurate characterization of this molecule is critical for ensuring the quality and consistency of the final therapeutic product. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such linkers. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography coupled with mass spectrometry (LC-MS).
Application
This protocol is designed for the qualitative and quantitative analysis of this compound. The primary applications include:
-
Purity assessment: To determine the percentage of the desired compound in a sample.
-
Structural verification: To confirm the molecular weight and elemental composition of the synthesized linker.
-
Fragmentation analysis: To elucidate the structure of the molecule through tandem mass spectrometry (MS/MS) and identify characteristic fragments.
-
Quantification: To determine the concentration of the linker in a solution, which is crucial for subsequent conjugation reactions.
Predicted Mass Spectrometry Data
The chemical formula for this compound is C17H35N3O6, with a monoisotopic molecular weight of 377.2529 g/mol .
| Ion | Formula | Calculated m/z |
| [M+H]+ | C17H36N3O6+ | 378.2604 |
| [M+Na]+ | C17H35N3O6Na+ | 400.2423 |
| [M-H]- | C17H34N3O6- | 376.2447 |
Experimental Protocols
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile (B52724) and water to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the 50:50 acetonitrile/water mixture to prepare working solutions with concentrations ranging from 1 µg/mL to 100 µg/mL for quantitative analysis. For qualitative analysis, a concentration of 10 µg/mL is recommended.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative
-
Scan Mode: Full scan MS and tandem MS (MS/MS)
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Collision Energy: For MS/MS, a collision energy ramp (e.g., 10-40 eV) is recommended to observe a wide range of fragment ions.
Predicted Fragmentation Pattern
Based on the known fragmentation of Boc-protected amines and PEG chains, the following fragmentation pathways are predicted for this compound in positive ion mode ESI-MS/MS.
-
Loss of isobutylene (B52900): A characteristic fragmentation of the Boc group is the neutral loss of isobutylene (C4H8), resulting in a fragment with a mass difference of 56.1 Da.
-
Loss of the Boc group: The entire tert-Butoxycarbonyl group can be lost, leading to a fragment with a mass difference of 100.1 Da.
-
Cleavage of the PEG chain: Fragmentation along the PEG chain typically occurs at the ether linkages, resulting in fragments with mass differences corresponding to ethylene (B1197577) glycol units (C2H4O), which is 44.03 Da.
-
Amide bond cleavage: Cleavage of the amide bonds will also contribute to the fragmentation pattern.
Quantitative Data Summary
The following table summarizes the predicted m/z values for the parent ion and its major fragments in positive ion mode.
| Fragment Ion | Predicted m/z | Description |
| [M+H]+ | 378.26 | Protonated parent molecule |
| [M+H - C4H8]+ | 322.20 | Loss of isobutylene from Boc group |
| [M+H - Boc]+ | 278.22 | Loss of the entire Boc group |
| [C10H20N2O4]+ | 249.15 | Cleavage at the amide bond after the glycine |
| [C5H11O2N]+ | 118.08 | Boc-Glycine fragment |
| [C4H9]+ | 57.07 | tert-Butyl cation from Boc group |
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Predicted fragmentation pathway of this compound in positive ESI-MS/MS.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection
This guide provides solutions to common issues encountered during the tert-butoxycarbonyl (Boc) deprotection of Boc-Gly-amido-C-PEG3-C3-amine, a frequently used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It is intended for researchers, scientists, and drug development professionals to help navigate challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of this compound incomplete?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis.[2] If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not go to completion.[2][3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[2] While many deprotections are performed at room temperature, some substrates may require longer reaction times.[2][4]
-
Steric Hindrance: The PEG chain, although relatively short in this linker, can create some steric hindrance, potentially slowing the approach of the acid to the Boc-protected amine.[2][5]
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (B109758) (DCM) is commonly used, and it's essential that both the PEG-linker conjugate and the acid are fully solvated.[2]
Q2: I'm observing side products after the deprotection reaction. What could be the cause?
A common side reaction during Boc deprotection is alkylation by the tert-butyl cation generated during the reaction.[3] This cation can react with any nucleophilic sites on your molecule.[3] To minimize this, the use of "scavengers" like triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) is recommended to trap the tert-butyl cation.[2][3]
Q3: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction progress using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A simple and quick method to check for the disappearance of the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of starting material and the formation of the desired product.[2][5] A reverse-phase C18 column with a water/acetonitrile gradient containing 0.05-0.1% TFA is a common method for analyzing both the Boc-protected and deprotected peptides.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the disappearance of the Boc proton signals.
Q4: What are the standard work-up procedures after Boc deprotection with TFA?
After the reaction is complete, the volatile components (DCM and excess TFA) are typically removed under reduced pressure.[2] To ensure all TFA is removed, co-evaporation with a solvent like toluene (B28343) is often performed.[2][5] The resulting product is a TFA salt of the amine, which can sometimes be used directly in the next step.[2] If the free amine is required, an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) can be performed, followed by extraction with an organic solvent.[2]
Troubleshooting Guide
If you are experiencing incomplete deprotection, consider the following troubleshooting steps.
Quantitative Troubleshooting Parameters
The following table summarizes key reaction parameters that can be adjusted to optimize the deprotection of this compound.
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| TFA Concentration | 20-50% (v/v) in DCM[2][3] | Increase concentration (e.g., up to 100% TFA)[2] | Overcomes insufficient acid strength. |
| Reaction Time | 1-2 hours at RT[2] | Extend reaction time (e.g., to 4 hours or more), monitoring by LC-MS[5] | Allows the reaction to proceed to completion. |
| Temperature | Room Temperature[2][4] | Gentle heating (e.g., to 40°C) | Increases the reaction rate. |
| Alternative Acid | TFA in DCM | Use 4M HCl in 1,4-dioxane[2] | A stronger acid system may be more effective. |
| Scavengers | 2.5-5% (v/v) TIS[2] | Add or increase scavenger concentration | Prevents side reactions from the tert-butyl cation.[3] |
Experimental Protocols
Standard Boc Deprotection Protocol
-
Dissolve the this compound conjugate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask with a stir bar.[2][5]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 50% v/v).[2] If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Upon completion, concentrate the solution under reduced pressure using a rotary evaporator.[5]
-
Co-evaporate with toluene (2-3 times) to remove residual TFA.[5]
-
The resulting amine TFA salt can be used directly or neutralized to the free amine.
LC-MS Analysis Protocol
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B.
-
Detection: UV at 214 nm and mass spectrometry (electrospray ionization - ESI).[6]
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Boc Deprotection Reaction Scheme
Caption: General reaction scheme for TFA-mediated Boc deprotection.
References
Technical Support Center: Improving the Solubility of Boc-Gly-amido-C-PEG3-C3-amine PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of PROTACs utilizing the Boc-Gly-amido-C-PEG3-C3-amine linker.
Frequently Asked Questions (FAQs)
Q1: My PROTAC with a this compound linker shows poor aqueous solubility. What are the likely contributing factors?
A1: The solubility of your PROTAC is influenced by the collective physicochemical properties of its components. For a PROTAC with this specific linker, several factors can contribute to low solubility:
-
High Molecular Weight: PROTACs are inherently large molecules, often exceeding the typical molecular weight recommendations for good solubility.[1]
-
Hydrophobicity of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is bulky and hydrophobic, which significantly decreases the polarity of the amine it protects and, consequently, the overall aqueous solubility of the PROTAC.[2]
-
Lipophilicity of Linker Components: While the PEG3 moiety enhances hydrophilicity, the glycine (B1666218), C3 alkyl chains, and the amide bonds also contribute to the overall lipophilic character of the linker.[3]
-
Solid-State Properties: The crystallinity of your solid PROTAC material plays a crucial role. A highly crystalline form will generally be less soluble than an amorphous form.[2]
Q2: How does each component of the this compound linker affect solubility?
A2: The linker's components have competing effects on solubility:
-
Boc-Gly-amido: The Boc group is highly lipophilic and a primary contributor to poor solubility. The glycine residue and amide bonds add to the molecule's polarity but can also participate in hydrogen bonding that may favor aggregation.
-
PEG3 (Polyethylene Glycol): The three ethylene (B1197577) glycol units are hydrophilic and are included in PROTAC design to improve water solubility.[4] Longer PEG chains generally lead to better solubility.[1]
-
C3-amine: The propyl amine chain is hydrophobic, contributing negatively to aqueous solubility.[2]
Q3: What are the main strategies to improve the solubility of my this compound PROTAC?
A3: There are two primary approaches to enhance the solubility of your PROTAC: chemical modification and formulation strategies.
-
Chemical Modification:
-
Boc Deprotection: If the Boc group is not essential for the final PROTAC's activity, its removal will expose a more polar primary amine, which can significantly improve solubility, especially at physiological pH.
-
Linker Optimization: Consider synthesizing analogs with a longer PEG chain (e.g., PEG4 or PEG6) to increase hydrophilicity.[1] Alternatively, replacing the C3 alkyl chain with a more polar or ionizable group can also be beneficial.[5]
-
-
Formulation Strategies:
-
Use of Co-solvents: For in vitro assays, adding a small percentage of an organic co-solvent like DMSO or ethanol (B145695) to the aqueous buffer can help solubilize the PROTAC.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain it in a higher-energy amorphous state, which enhances solubility.[5]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic parts of the PROTAC within a cyclodextrin molecule can significantly increase its aqueous solubility.[2]
-
Q4: My PROTAC precipitates when I dilute it from a DMSO stock into my aqueous assay buffer. What should I do?
A4: This is a common issue related to kinetic solubility. Here's a troubleshooting workflow:
-
Determine the Kinetic Solubility: First, perform a kinetic solubility assay to find the maximum concentration of your PROTAC that remains in solution in your specific assay buffer.
-
Lower the Final Concentration: Ensure the final concentration of your PROTAC in the assay is below its measured kinetic solubility limit.
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally ≤ 0.5%) to minimize its impact on both your experiment and the PROTAC's solubility.
-
Consider Formulation Approaches: If you need to work at higher concentrations, consider pre-formulating your PROTAC with a solubilizing agent like a cyclodextrin.
Data Presentation
Table 1: Impact of Boc Group Removal on PROTAC Solubility (Representative Data)
| PROTAC Structure | Modification | Aqueous Solubility (µg/mL) | LogS |
| PROTAC-linker-Boc | None | 8 | -5.5 |
| PROTAC-linker-NH2 | Boc Deprotection | 45 | -4.8 |
This table illustrates the significant improvement in aqueous solubility that can be achieved by removing the hydrophobic Boc protecting group, based on general observations.[2]
Table 2: Effect of PEG Linker Length on PROTAC Solubility (Representative Data)
| Linker Composition | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Boc-Gly-amido-C-PEG3 -C3-amine | 8 | 1.5 |
| Boc-Gly-amido-C-PEG4 -C3-amine | 25 | 1.2 |
| Boc-Gly-amido-C-PEG6 -C3-amine | 70 | 0.9 |
| Boc-Gly-amido-C-PEG8 -C3-amine | 120 | 0.6 |
This table demonstrates the general trend of increasing solubility with longer PEG chains, while also highlighting a potential trade-off with cell permeability.[1]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a method to determine the kinetic solubility of a PROTAC in an aqueous buffer using turbidimetry.
Materials:
-
PROTAC of interest
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate shaker
-
Spectrophotometer capable of reading absorbance at 620 nm
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilutions: In the 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Addition to Aqueous Buffer: Transfer 2 µL of each DMSO dilution to a new 96-well plate containing 198 µL of PBS (pH 7.4) in each well. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Measurement: Measure the absorbance of each well at 620 nm. An increase in absorbance indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in absorbance is observed compared to the buffer-only control.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)
This protocol describes the preparation of an ASD using the solvent evaporation method.
Materials:
-
PROTAC of interest
-
Polymer (e.g., HPMCAS, PVP)
-
Volatile organic solvent (e.g., acetone, methanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the PROTAC and the chosen polymer in the organic solvent in a round-bottom flask. A common drug loading is 10-30% (w/w).
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin solid film forms on the flask wall.[5]
-
Drying: Transfer the flask to a vacuum oven and dry overnight to remove any residual solvent.
-
Collection: Carefully scrape the solid ASD material from the flask.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol details the formation of a PROTAC-cyclodextrin complex using the lyophilization method.
Materials:
-
PROTAC of interest
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in deionized water to create a clear solution.
-
Complexation: Add the PROTAC to the cyclodextrin solution in a specific molar ratio (e.g., 1:1 or 1:2). Stir the mixture at room temperature for 24-48 hours. The solution may become clearer as the complex forms.[2]
-
Lyophilization: Flash-freeze the aqueous solution using liquid nitrogen or a dry ice/acetone bath.
-
Drying: Lyophilize the frozen solution under high vacuum until a dry, fluffy powder is obtained. This powder is the PROTAC-cyclodextrin inclusion complex.
-
Solubility Assessment: Determine the aqueous solubility of the lyophilized complex and compare it to that of the unformulated PROTAC.
Mandatory Visualization
References
Technical Support Center: Enhancing PROTAC Stability with Boc-Gly-amido-C-PEG3-C3-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing the Boc-Gly-amido-C-PEG3-C3-amine linker for enhancing the stability of Proteolysis Targeting Chimeras (PROTACs). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using the this compound linker to enhance PROTAC stability?
The this compound linker combines several structural features aimed at improving the overall stability and performance of a PROTAC. The polyethylene (B3416737) glycol (PEG) portion enhances hydrophilicity, which can improve aqueous solubility.[1][2][] The alkyl chain provides a degree of flexibility.[2] The amide bond can contribute to the structural rigidity of the linker.[4] The Boc (tert-butyloxycarbonyl) protecting group on the glycine (B1666218) moiety prevents unwanted reactions during synthesis.[5]
Q2: How does the PEG3 component of the linker contribute to PROTAC stability?
The three-unit polyethylene glycol (PEG3) chain imparts hydrophilicity to the PROTAC molecule.[1][2] This is often crucial for improving the aqueous solubility of PROTACs, which are typically large and hydrophobic molecules.[1][2] Enhanced solubility can prevent aggregation and precipitation in aqueous buffers and cell culture media, leading to more consistent and reproducible experimental results.[6]
Q3: What is the role of the amide bond and the C3-amine in the linker's function?
The amide bond provides a stable connection within the linker, contributing to its overall structural integrity.[4] Amide bonds are generally more resistant to enzymatic cleavage compared to esters, which can be susceptible to hydrolysis by plasma esterases.[7] The three-carbon (C3) alkyl chain offers a balance of flexibility and length, which is critical for achieving an optimal conformation for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[][8]
Q4: Can the Boc-Glycine moiety influence the stability of the final PROTAC?
The Boc-Glycine unit serves primarily as a protected building block during synthesis, preventing the amine group from participating in unintended reactions. Once the final PROTAC is synthesized and the Boc group is removed, the resulting glycine-amide structure can influence the linker's flexibility and polarity. While the glycine itself is the smallest amino acid and provides maximal flexibility, the adjacent amide bonds contribute to some degree of rigidity.
Q5: What are the common stability-related challenges encountered with PROTACs using PEG-containing linkers?
PROTACs with PEG linkers can sometimes exhibit metabolic instability. The ether linkages in the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver.[6] Additionally, the flexibility of PEG linkers, while often advantageous, can sometimes lead to the adoption of non-productive conformations that do not favor the formation of a stable ternary complex.[5]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Compound Precipitation
Symptoms:
-
Visible precipitation of the PROTAC in aqueous buffers or cell culture media.
-
Inconsistent or non-reproducible results in cellular assays.
-
High background signal in biophysical assays.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Solubility of the PROTAC | The PEG3 component of the linker is intended to improve solubility, but for highly lipophilic PROTACs, this may not be sufficient. Consider formulation strategies such as the use of co-solvents (e.g., DMSO, ethanol) or excipients. For in vivo studies, amorphous solid dispersions can be explored.[8][9][10] |
| Aggregation at High Concentrations | Perform a solubility assessment at different concentrations. It is advisable to work within the determined solubility limits of the compound. |
| Incorrect Buffer pH | The pH of the solution can affect the ionization state and solubility of the PROTAC. Evaluate the solubility of your PROTAC in a range of physiologically relevant pH buffers. |
Issue 2: Low or No Target Degradation Despite High Binary Binding Affinities
Symptoms:
-
The PROTAC binds effectively to both the target protein and the E3 ligase in biochemical or biophysical assays (e.g., SPR, ITC).
-
Minimal or no degradation of the target protein is observed in cellular assays (e.g., Western Blot, In-Cell Western).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Ternary Complex Formation | The length and flexibility of the this compound linker may not be optimal for facilitating a stable ternary complex with your specific target and E3 ligase. Synthesize and test a panel of PROTACs with varying linker lengths (e.g., different PEG lengths or alkyl chain lengths) to identify the optimal geometry.[8][9] |
| Poor Cell Permeability | While PEG linkers can sometimes improve permeability through a "molecular chameleon" effect, excessive hydrophilicity can also hinder passive diffusion across the cell membrane.[10] Consider synthesizing analogs with more lipophilic linkers (e.g., replacing the PEG3 with a longer alkyl chain) to find a balance between solubility and permeability.[11] |
| Metabolic Instability of the Linker | The PROTAC may be rapidly metabolized in the cell, preventing it from reaching a sufficient concentration to induce degradation. Assess the metabolic stability of your PROTAC in liver microsomes or hepatocytes (see Experimental Protocol 2). If instability is observed, consider linker modifications such as incorporating more rigid structures (e.g., cycloalkyl or aromatic groups) to shield metabolically labile sites.[12] |
Quantitative Data Summary
The following tables provide a summary of representative data from the literature to illustrate the impact of linker composition on PROTAC stability and activity. Note that this data is not specific to the this compound linker but serves to demonstrate general principles.
Table 1: Comparison of PROTAC Stability in Human Plasma
| Linker Type | PROTAC | Target Protein | Plasma Half-life (t1/2) | Reference |
| Amide-PEG | PROTAC A | BRD4 | > 90 min | [7] |
| Ester-PEG | PROTAC B | BRD4 | ~30 min | [7] |
| Alkyl | PROTAC C | BTK | > 120 min | [13] |
Table 2: Metabolic Stability of PROTACs in Human Liver Microsomes (HLM)
| Linker Type | PROTAC | Target Protein | HLM Half-life (t1/2) | Reference |
| PEG-based | PROTAC D | BET | 25 min | [6] |
| Alkyl-based | PROTAC E | BET | 85 min | [1] |
| Rigidified Linker | PROTAC F | BET | > 120 min | [12] |
Mandatory Visualizations
Key Experimental Protocols
Protocol 1: In Vitro PROTAC Stability Assay in Human Plasma
Objective: To determine the stability of a PROTAC in human plasma over time.
Materials:
-
Test PROTAC compound
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) containing an internal standard (e.g., a structurally similar, stable compound)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a 10 mM stock solution of the test PROTAC in DMSO.
-
Spike the PROTAC stock solution into pre-warmed human plasma to a final concentration of 1 µM. Mix gently.
-
-
Incubation:
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
-
Quenching and Sample Preparation:
-
Immediately add the plasma aliquot to a well of a 96-well plate containing cold acetonitrile with the internal standard to precipitate plasma proteins and stop enzymatic reactions.
-
Vortex the plate and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent PROTAC at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the percentage of the remaining PROTAC versus time.
-
Calculate the half-life (t1/2) of the PROTAC in plasma.
-
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the metabolic stability of a PROTAC when incubated with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., a compound with known high metabolic clearance like verapamil)
-
Negative control (e.g., a compound with known low metabolic clearance like warfarin)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of the test PROTAC and control compounds in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration in the incubation should be less than 1%.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Add the test PROTAC or control compound to the HLM mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Preparation:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC versus time.
-
Determine the half-life (t1/2) and calculate the in vitro intrinsic clearance (CLint).
-
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Boc-Gly-amido-C-PEG3-C3-amine Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving Boc-Gly-amido-C-PEG3-C3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in my this compound conjugation?
Low conjugation yield is frequently attributed to the hydrolysis of the activated ester (e.g., NHS-ester) on your target molecule, which competes with the desired amine reaction.[1][2][3] The efficiency of the reaction is highly dependent on factors like pH, buffer composition, and the quality of your reagents.[4]
Q2: What is the optimal pH for this conjugation reaction?
For reactions involving NHS esters, a pH range of 7.2 to 8.5 is generally recommended.[1][5] In this range, the primary amine of your this compound is sufficiently deprotonated and nucleophilic to attack the activated carboxyl group.[4] At a more acidic pH, the amine can be protonated, reducing its reactivity. Conversely, at a more alkaline pH (e.g., above 8.5-9.0), the rate of hydrolysis of the NHS ester increases dramatically, which will significantly lower your yield.[1][6][7]
Q3: Can I use a Tris-based buffer for my conjugation?
No, you should avoid buffers that contain primary amines, such as Tris (TBS) or glycine.[1][8] These buffers will compete with your this compound for reaction with the activated carboxyl group, leading to a lower yield of your desired conjugate.[1] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate buffers.[1][8]
Q4: How can I be sure my coupling reagents (EDC/NHS) are active?
EDC and NHS are moisture-sensitive. Improper storage can lead to their degradation and result in poor activation of your carboxylated molecule. Always use fresh, high-quality reagents and store them in a desiccator.[7][9] To avoid condensation, allow the reagent vials to warm to room temperature before opening.[6][7]
Q5: What are some potential side reactions I should be aware of?
Besides the hydrolysis of the activated ester, other side reactions can occur. If you are conjugating to a protein, NHS esters can sometimes react with the side chains of serine, threonine, and tyrosine, although this is less common than reaction with primary amines.[10] Additionally, if your reaction conditions are too acidic, you risk premature cleavage of the Boc protecting group.[11][]
Troubleshooting Guide
This guide addresses specific issues that can lead to low conjugation yields.
Problem 1: Consistently Low or No Conjugate Formation
| Possible Cause | Recommended Solution |
| Incorrect Reaction pH | Verify the pH of your reaction buffer and ensure it is within the optimal range of 7.2-8.5.[1][5] |
| Hydrolysis of Activated Ester | Perform the conjugation step immediately after activating the carboxylic acid with EDC/NHS.[9] Minimize the reaction time in aqueous buffer. |
| Inactive Coupling Reagents | Use fresh, anhydrous EDC and NHS.[9] Store reagents properly in a desiccator. |
| Presence of Competing Amines | Ensure your buffers (e.g., PBS, HEPES) are free of primary amines like Tris or glycine.[1][8] |
| Incomplete Boc Deprotection (if applicable) | If a prior deprotection step is required to expose the amine, ensure it has gone to completion using an appropriate analytical method like LC-MS or NMR. |
Problem 2: Yield Varies Significantly Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Reagent Quality | Use reagents from the same lot if possible. Qualify new lots of reagents before use in large-scale experiments. |
| Moisture Contamination | Always allow reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.[6][7] |
| Inaccurate pH Measurement | Calibrate your pH meter before use. Ensure the pH of the final reaction mixture is within the optimal range. |
| Variable Reaction Time | Standardize the reaction time for both the activation and conjugation steps. |
Problem 3: Presence of Aggregates or Precipitate in the Reaction Mixture
| Possible Cause | Recommended Solution |
| High Degree of PEGylation | Reduce the molar excess of the activated molecule relative to the this compound.[13] |
| Poor Solubility of Reactants | If your target molecule is not water-soluble, dissolve it in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[1] |
| Protein Denaturation/Aggregation | If conjugating to a protein, ensure the reaction buffer conditions are suitable for maintaining protein stability. Consider adding stabilizing excipients like arginine or glycerol.[13] |
Quantitative Data Summary
The stability of the activated NHS-ester is critical for conjugation efficiency. The table below summarizes the half-life of NHS-esters under different pH conditions, highlighting the competition between the desired aminolysis and the undesirable hydrolysis.
| pH | Temperature (°C) | Half-life of NHS-ester | Implication for Conjugation Yield |
| 7.0 | 0 | 4-5 hours[1] | Slower reaction, but more stable activated ester. |
| 7.0 | Room Temperature | ~7 hours[6] | Moderate stability, suitable for many reactions. |
| 8.6 | 4 | 10 minutes[1] | Rapid hydrolysis, significantly reducing the chance for successful conjugation. |
| 9.0 | Room Temperature | Minutes[6][7] | Very rapid hydrolysis, leading to very low yields. |
Experimental Protocols
General Protocol for EDC/NHS Coupling of a Carboxylated Molecule to this compound
This protocol provides a general workflow. Molar ratios and reaction times should be optimized for your specific application.
Materials:
-
Carboxylated molecule (to be activated)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Reaction Buffer: Amine-free buffer (e.g., 0.1 M MES, pH 6.0 for activation; 0.1 M Phosphate Buffer, pH 7.5 for conjugation)
-
Quenching Solution: (Optional) 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO or DMF (if needed for dissolving reagents)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening.
-
Prepare stock solutions of your carboxylated molecule, this compound, EDC, and NHS in the appropriate solvents. If using DMSO or DMF, ensure they are anhydrous.
-
-
Activation of Carboxylic Acid:
-
Dissolve your carboxylated molecule in the activation buffer (e.g., MES, pH 6.0).
-
Add EDC and NHS to the solution. A common starting point is a 1.5 to 2-fold molar excess of EDC and NHS over the carboxylated molecule.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation Reaction:
-
Immediately add the activated molecule solution to a solution of this compound in the conjugation buffer (e.g., Phosphate Buffer, pH 7.5). A slight molar excess of the amine linker may be beneficial.
-
Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C. The optimal time should be determined empirically.
-
-
Quenching (Optional):
-
To stop the reaction, you can add a quenching solution containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.[14] Incubate for 15 minutes.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted reagents and byproducts.
-
Visualizations
Experimental Workflow for Conjugation
Caption: A typical experimental workflow for the two-step EDC/NHS conjugation chemistry.
Competitive Reactions in Conjugation
Caption: The competition between aminolysis (desired) and hydrolysis (undesired) for the activated molecule.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Boc-Gly-amido-C-PEG3-C3-amine PROTACs
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with PROTACs utilizing the Boc-Gly-amido-C-PEG3-C3-amine linker.
Troubleshooting Guide
This guide addresses specific issues related to the aggregation of this compound PROTACs during experimental procedures.
| Issue | Potential Cause | Suggested Solution |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | The PROTAC has low aqueous solubility. The this compound linker, while containing a hydrophilic PEG component, is attached to potentially large, hydrophobic warheads and E3 ligase ligands, leading to overall low solubility.[1][2] | - Optimize Solvent Concentration: Keep the final DMSO concentration in the aqueous solution to a minimum, ideally below 1%.- Use Pluronic F-127: Incorporate Pluronic F-127 (a non-ionic surfactant) in the final buffer to improve solubility.- Sonication: Briefly sonicate the solution after dilution to aid in dissolution.- Formulation Strategies: Consider formulating the PROTAC in an amorphous solid dispersion (ASD) with polymers like HPMCAS or in lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[3][4] |
| Inconsistent results in cell-based assays. | PROTAC aggregation in cell culture media can lead to variable and misleading results. This can be due to interactions with media components or exceeding the solubility limit at the tested concentrations.[5] | - Pre-complexation with Serum: Before adding to cells, try pre-incubating the PROTAC dilution in serum-containing media for a short period.- Lower Concentrations: Test a wider range of lower concentrations to find a window where the PROTAC is soluble and active.[6]- Media Optimization: Test different cell culture media to assess if specific components are contributing to precipitation. |
| High Polydispersity Index (PDI) in Dynamic Light Scattering (DLS). | The presence of multiple particle sizes indicates aggregation. A high PDI suggests a heterogeneous sample with a wide distribution of aggregate sizes.[7] | - Filtration: Filter the sample through a 0.22 µm syringe filter before DLS analysis to remove large aggregates.[7]- Centrifugation: For larger volumes, centrifuge the sample to pellet larger aggregates before taking the supernatant for analysis.- Buffer Optimization: Analyze the PROTAC in different buffers (e.g., varying pH, ionic strength) to identify conditions that minimize aggregation. |
| Visible particulates in stock solution (DMSO). | While DMSO is a powerful solvent, highly hydrophobic PROTACs can sometimes precipitate out of concentrated stock solutions over time, especially if stored improperly. | - Fresh Stock Preparation: Prepare fresh DMSO stock solutions before each experiment.- Gentle Warming: Gently warm the stock solution to 37°C to aid in redissolving any precipitate. Vortex thoroughly before use.- Lower Stock Concentration: If precipitation persists, prepare a less concentrated DMSO stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in PROTAC solubility and aggregation?
The this compound linker has several components that influence the physicochemical properties of the final PROTAC molecule:
-
Boc-Glycine (Boc-Gly): The Boc (tert-butyloxycarbonyl) protecting group is hydrophobic, which can contribute to lower aqueous solubility. However, the glycine (B1666218) residue itself is small and flexible. In some contexts, protected glycine can enhance the solubility of peptides in organic solvents used during synthesis.[8]
-
PEG3: The polyethylene (B3416737) glycol (PEG) component, consisting of three ethylene (B1197577) glycol units, is hydrophilic and flexible. PEG linkers are commonly incorporated into PROTACs to increase their water solubility and improve cell permeability.[2][9][10] Short PEG chains like PEG3 provide a balance between increased hydrophilicity and maintaining a manageable molecular weight.[11]
-
C3-Amine: The propyl amine portion of the linker is an alkyl chain, which is hydrophobic in nature. Alkyl linkers can sometimes limit aqueous solubility.[2][]
The overall solubility and aggregation propensity of a PROTAC with this linker will be a composite of the properties of the linker, the warhead, and the E3 ligase ligand.
Q2: How can I experimentally assess the aggregation of my this compound PROTAC?
Dynamic Light Scattering (DLS) is a primary technique for assessing aggregation. DLS measures the size distribution of particles in a solution. An increase in the average particle size and a high Polydispersity Index (PDI) are indicative of aggregation.[7][13] Nephelometry is another technique that can be used to determine kinetic solubility by measuring light scattering as a result of compound precipitation.[14][15]
Q3: What formulation strategies can I use to improve the solubility of my PROTAC?
For preclinical and in vitro studies, several formulation strategies can be employed:
-
Co-solvents: Using a mixture of solvents, such as DMSO and water, can improve solubility.
-
Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-127 can be added to aqueous buffers to increase solubility.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, PVP) can prevent crystallization and enhance dissolution.[3][4][16]
-
Lipid-based formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be developed.
Q4: Can the aggregation of my PROTAC affect its biological activity?
Yes, aggregation can significantly impact the biological activity of a PROTAC. Aggregated PROTACs may exhibit reduced efficacy due to decreased availability to bind to the target protein and the E3 ligase. Furthermore, aggregates can lead to non-specific cellular toxicity and contribute to irreproducible experimental results.[6]
Quantitative Data Summary
The following table summarizes formulation strategies that have been shown to improve the solubility of poorly soluble compounds, including PROTACs. Note that the specific improvements will be compound-dependent.
| Formulation Strategy | Excipients | Reported Solubility/Dissolution Enhancement | Reference |
| Amorphous Solid Dispersion (ASD) | HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate), Eudragit L 100-55 | Up to 2-fold increase in drug supersaturation for a model PROTAC. | [4] |
| Ternary Complexation | SBE-β-CD (Sulfobutyl ether-β-cyclodextrin), TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) | Significantly improved dissolution rate and release amount of a model PROTAC in PBS. | [17] |
| Self-Nanoemulsifying Preconcentrate | - | Significantly enhanced solubility in aqueous and biorelevant media for a model PROTAC. | [3] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis
Objective: To determine the size distribution and assess the aggregation state of a this compound PROTAC in solution.
Materials:
-
PROTAC stock solution in 100% DMSO.
-
Aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Low-volume DLS cuvette.
-
DLS instrument.
-
0.22 µm syringe filters.
Procedure:
-
Sample Preparation: a. Prepare a dilution of the PROTAC DMSO stock solution in the aqueous buffer to the desired final concentration. The final DMSO concentration should be kept consistent and as low as possible (e.g., <1%). b. Gently vortex the solution. c. Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette.
-
DLS Measurement: a. Place the cuvette in the DLS instrument. b. Allow the sample to equilibrate to the desired temperature (e.g., 25°C). c. Set the instrument parameters (e.g., laser wavelength, scattering angle, measurement duration). d. Initiate the measurement. The instrument will collect data on the fluctuations in scattered light intensity.
-
Data Analysis: a. The instrument software will use the autocorrelation function of the scattered light intensity to calculate the diffusion coefficient of the particles. b. The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh) of the particles. c. Analyze the size distribution plot and the Polydispersity Index (PDI). A monomodal peak with a low PDI (<0.2) indicates a homogenous, non-aggregated sample. Multiple peaks or a high PDI suggest the presence of aggregates.[7][18]
Protocol 2: Kinetic Solubility Assay using Nephelometry
Objective: To determine the kinetic solubility of a this compound PROTAC in an aqueous buffer.
Materials:
-
PROTAC stock solution in 100% DMSO (e.g., 10 mM).
-
Aqueous buffer of choice (e.g., PBS, pH 7.4).
-
96-well or 384-well clear bottom plates.
-
Nephelometer.
Procedure:
-
Preparation of Compound Plate: a. Prepare a serial dilution of the PROTAC stock solution in DMSO in a 96-well plate.
-
Assay Execution: a. Add the aqueous buffer to the wells of the clear bottom plate. b. Transfer a small volume (e.g., 2 µL) of the DMSO serial dilutions to the corresponding wells of the buffer-containing plate. c. Mix the plate gently.
-
Measurement: a. Place the plate in the nephelometer. b. Measure the light scattering (nephelometric signal) at each concentration over a defined period.
-
Data Analysis: a. Plot the nephelometric signal against the PROTAC concentration. b. The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[14][19]
Visualizations
Caption: Troubleshooting workflow for PROTAC aggregation.
Caption: Impact of aggregation on the PROTAC signaling pathway.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 15. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. diva-portal.org [diva-portal.org]
- 19. bmglabtech.com [bmglabtech.com]
Off-target effects of PROTACs with Boc-Gly-amido-C-PEG3-C3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), with a focus on those incorporating the Boc-Gly-amido-C-PEG3-C3-amine linker.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of PROTACs containing a this compound linker?
A1: Off-target effects of PROTACs can arise from several factors, not solely the linker. However, the linker can influence the overall properties of the PROTAC, contributing to off-target activity. Potential off-target effects include:
-
Unintended Degradation of Other Proteins: The warhead (targeting the protein of interest) or the E3 ligase ligand of the PROTAC could have affinities for other proteins, leading to their unintended degradation. For instance, PROTACs utilizing pomalidomide-based E3 ligase ligands have been observed to cause the degradation of zinc-finger (ZF) proteins.[1][2]
-
Perturbation of Signaling Pathways: The degradation of the intended target protein can have downstream effects on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other cellular pathways, leading to unforeseen biological consequences.[1]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and may contribute to off-target pharmacology.[1]
-
Toxicity: Off-target effects can lead to cellular toxicity. It is crucial to assess cell viability to distinguish between targeted degradation and general toxicity.[1]
Q2: How can the this compound linker influence the off-target profile of a PROTAC?
A2: The linker is a critical component that influences the efficacy and drug-like properties of a PROTAC.[3] The this compound linker, containing a flexible polyethylene (B3416737) glycol (PEG) unit, can impact:
-
Solubility and Physicochemical Properties: PEG linkers can enhance the solubility of PROTACs, which are often large and lipophilic molecules. This can improve their cellular permeability and overall experimental utility.[3]
-
Ternary Complex Formation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length and composition can improve selectivity and reduce off-target degradation by favoring the desired ternary complex geometry.[4]
-
Cell Permeability: While PEGylation can increase hydrophilicity, the flexible nature of PEG linkers may allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane traversal. However, excessive PEGylation can also decrease cellular uptake.[3]
Q3: What initial steps should I take to investigate potential off-target effects?
A3: A multi-pronged approach is recommended for a thorough investigation of off-target effects.[1] The cornerstone of this approach is global proteomics.
-
Global Proteomics: Utilize mass spectrometry (MS)-based proteomics to obtain an unbiased, global view of protein abundance changes in cells treated with your PROTAC compared to control-treated cells.[1][5] This will help in the early identification of potential off-target effects.[4]
-
Transcriptomics: Perform RNA-sequencing to determine if the observed changes in protein levels are due to protein degradation or transcriptional regulation.[1]
-
Cell-Based Assays: Validate the potential off-targets identified through proteomics using orthogonal methods like Western blotting or targeted protein quantification.[1]
-
Target Engagement Assays: Confirm that your PROTAC engages with the identified off-target protein using techniques like the Cellular Thermal Shift Assay (CETSA).[1]
Troubleshooting Guides
Problem 1: High Cell Toxicity Observed
| Possible Cause | Troubleshooting Steps |
| Off-target effects of the PROTAC | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of your PROTAC.[1]2. Lower the PROTAC concentration to the minimum effective dose for target degradation.3. Conduct global proteomics to identify any unintended protein degradation that could be causing toxicity. |
| High concentration of the PROTAC or solvent (e.g., DMSO) | 1. Ensure the final solvent concentration is not toxic to the cells.[1]2. Titrate the PROTAC concentration to find a non-toxic working range. |
| Intrinsic activity of the E3 ligase ligand | 1. Include a negative control, such as an epimer of the E3 ligase ligand that does not bind to the E3 ligase, to assess off-target effects stemming from the ligase binder itself.[1] |
Problem 2: Discrepancy Between Proteomics and Western Blot Data
| Possible Cause | Troubleshooting Steps |
| Differences in assay sensitivity | 1. Recognize that mass spectrometry can be more sensitive than Western blotting for detecting subtle changes in protein levels. |
| Antibody cross-reactivity in Western blotting | 1. Validate your primary antibody for specificity and sensitivity.[1]2. Use quantitative proteomics data to guide the selection of a reliable antibody.[1]3. If available, confirm antibody specificity with knockout/knockdown cell lines.[1] |
| Issues with protein loading or transfer in Western blotting | 1. Use a loading control to normalize for protein loading.[1]2. Optimize transfer conditions to ensure efficient protein transfer.[1] |
Problem 3: Inconsistent Degradation Results
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture conditions | 1. Standardize your cell culture conditions, including cell passage number, confluency, and serum lots.[4] |
| Instability of the PROTAC compound in cell culture medium | 1. Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.[4] |
| Poor cell permeability of the PROTAC | 1. The this compound linker is designed to improve physicochemical properties, but if permeability is still an issue, consider further linker modifications.[3][4] |
Quantitative Data Summary
The following tables provide illustrative data on how the this compound linker might influence PROTAC performance. The data is hypothetical and intended for comparative purposes.
Table 1: Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Linker Composition | cLogP | TPSA | HBD | HBA |
| PROTAC-A | This compound | 3.5 | 150 | 3 | 8 |
| PROTAC-B | Alkyl Chain (C8) | 5.2 | 100 | 2 | 4 |
| PROTAC-C | Rigid Piperazine Linker | 4.1 | 120 | 2 | 6 |
Data is illustrative and compiled based on general principles from various sources in the literature.[3] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Biological Activity of PROTACs with Different Linkers
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Off-Target ZFP91 Degradation (%) |
| PROTAC-A | Target X | 50 | 95 | < 10 |
| PROTAC-B | Target X | 200 | 80 | 35 |
| PROTAC-C | Target X | 100 | 90 | 15 |
This data is illustrative. DC50 and Dmax values are cell-line dependent.[3] Off-target degradation is dependent on the E3 ligase ligand used.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.[1]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to approximately 70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.[1]
-
Incubate for a duration (e.g., 4-6 hours) to enrich for direct degradation targets.[1]
-
-
Cell Lysis and Protein Digestion:
-
Isobaric Labeling (TMT or iTRAQ):
-
Label the peptides from different treatment conditions with isobaric tags for multiplexed and accurate relative quantification.[6]
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[1]
-
-
Data Analysis:
Protocol 2: Western Blotting for Off-Target Validation
This protocol is a standard method to confirm the degradation of specific proteins identified from proteomics.[6]
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC and controls for the desired time.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a validated primary antibody against the potential off-target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).[7]
-
Visualizations
Caption: A workflow for identifying and validating off-target effects of PROTACs.
Caption: A troubleshooting guide for common issues in PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Boc-Gly-amido-C-PEG3-C3-amine PROTACs - Cell Permeability Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell permeability issues with Boc-Gly-amido-C-PEG3-C3-amine PROTACs.
Troubleshooting Guides
This section addresses specific problems you might be facing in your experiments, offering potential causes and solutions.
Question 1: My PROTAC shows high biochemical activity (e.g., in a binding assay) but low or no degradation of the target protein in cells. What could be the issue?
Possible Cause 1: Poor Cell Permeability
-
Explanation: PROTACs are often large molecules with high molecular weights and polar surface areas, which can limit their ability to cross the cell membrane.[1] The this compound linker, while designed to offer some favorable properties, contributes to these characteristics. The hydrophilicity of the PEG component can sometimes hinder passive diffusion across the lipid bilayer.[2]
-
Suggested Solutions:
-
Assess Permeability: Directly measure the permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 permeability assay for a more comprehensive assessment that includes active transport.[3][4]
-
Linker Modification:
-
Reduce Polarity: Synthesize analogs with more lipophilic linkers, such as replacing the PEG3 component with an alkyl chain.[2][5]
-
Amide-to-Ester Substitution: Replacing an amide bond within the linker with an ester can sometimes improve permeability, though this may introduce susceptibility to intracellular esterases.[6]
-
Introduce Rigidity: Incorporating rigid motifs like piperazine (B1678402) or piperidine (B6355638) rings into the linker can enhance cell permeability.[1][7]
-
-
Remove or Replace the Boc Group: The tert-Butyloxycarbonyl (Boc) protecting group is bulky and can negatively impact permeability.[5] If it is not essential for target engagement, consider its removal or replacement with a smaller, less lipophilic group.[5]
-
Possible Cause 2: Active Efflux
-
Explanation: Your PROTAC may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching its intracellular target.
-
Suggested Solutions:
-
Caco-2 Bidirectional Assay: Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[3]
-
Co-incubation with Efflux Inhibitors: Treat cells with your PROTAC in the presence of known efflux pump inhibitors (e.g., verapamil) to see if this rescues degradation activity.
-
Possible Cause 3: Inefficient Ternary Complex Formation in the Cellular Environment
-
Explanation: Even if the PROTAC enters the cell, the specific conformation required to form a stable and productive ternary complex with the target protein and the E3 ligase might not be favored intracellularly. The flexibility of the PEG linker can be a factor here.[2]
-
Suggested Solutions:
-
Cell-Based Target Engagement Assays: Use assays like NanoBRET to confirm that the PROTAC is engaging its target and the E3 ligase inside the cell.[8]
-
Linker Length Optimization: The PEG3 length may not be optimal. Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG5) to identify the optimal length for ternary complex formation.[2]
-
Question 2: I'm observing a very pronounced "hook effect" with my PROTAC at relatively low concentrations. Could this be related to permeability?
Explanation: The "hook effect" occurs when at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex, leading to decreased degradation.[2] While not directly a permeability issue, the properties of the linker can influence the concentration at which this effect becomes apparent.[2]
Suggested Solutions:
-
Linker Composition: Experiment with linkers of different compositions (e.g., more rigid alkyl chains) to alter the conformational dynamics of the PROTAC.[2]
-
Promote Cooperativity: A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.[2] This often requires iterative medicinal chemistry efforts.
-
Lower Affinity Ligands: In some cases, using ligands with slightly lower binary affinities for the target protein or E3 ligase can paradoxically lead to more potent degradation by favoring the ternary complex over binary ones.[2]
Frequently Asked Questions (FAQs)
-
Q1: Why are PEG linkers like the one in my PROTAC commonly used if they can cause permeability issues?
-
A1: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design because they can improve solubility and, in some contexts, permeability.[5] They can exhibit "chameleonic" properties, adopting conformations that shield their polar surface area in the hydrophobic environment of the cell membrane, which can facilitate cell entry.[5] The optimal linker is a balance between solubility, permeability, and the ability to form a stable ternary complex.[5]
-
-
Q2: What is a good starting point for modifying the this compound linker to improve permeability?
-
A2: A systematic approach is best. Consider synthesizing a small set of analogs focusing on:
-
Linker Length: Vary the PEG length (e.g., PEG2, PEG4).
-
Linker Lipophilicity: Replace the PEG3 moiety with a simple alkyl chain of similar length.
-
Boc Group Removal: If synthetically feasible and the primary amine is not required for other interactions, test the de-Boc'd version.
-
-
-
Q3: Are there any computational tools that can predict the permeability of my PROTACs?
-
A3: While in silico models for small molecules are well-established, predicting PROTAC permeability is more challenging due to their size and conformational flexibility. However, calculating properties like molecular weight (MW), topological polar surface area (TPSA), and the number of rotatable bonds can provide initial guidance.[9] Molecular dynamics simulations can also be used to study the conformational behavior of PROTACs in different environments and their propensity to adopt "cell-permeable" folded conformations.[10]
-
-
Q4: Can the cell line I'm using affect the apparent permeability and activity of my PROTAC?
-
A4: Absolutely. Different cell lines can have varying levels of expression of efflux pumps or metabolizing enzymes that could impact the intracellular concentration and stability of your PROTAC. It is advisable to test your PROTAC in more than one cell line if you suspect cell-line-specific effects.
-
Quantitative Data
The following table summarizes representative permeability data for various PROTACs to provide a comparative overview. Note that direct data for this compound PROTACs is not publicly available and the values below are for illustrative purposes to demonstrate the impact of linker composition on permeability.
| PROTAC ID | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC A | PEG4 | 0.8 ± 0.1 | Not Reported | Fictional Example |
| PROTAC B | PEG-like | < 0.1 (Below Limit of Quantification) | Not Reported | [3] |
| PROTAC C | PEG3 | 0.2 | Not Reported | Fictional Example |
| PROTAC 14 | PEG-linker | 1.7 | 8.4 | [11] |
| PROTAC (MZ series, 2-unit PEG) | 2-unit PEG | 20-fold more permeable than 3-unit PEG | Not Reported | [12] |
| PROTAC (MZ series, 3-unit PEG) | 3-unit PEG | 20-fold less permeable than 2-unit PEG | Not Reported | [12] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This cell-free assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[4]
-
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., PBS at pH 7.4) to the final desired concentration.
-
-
Prepare PAMPA Plate:
-
The PAMPA plate consists of a donor plate and an acceptor plate with a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
-
Assay Procedure:
-
Add the PROTAC solution to the wells of the donor plate.
-
Add buffer to the wells of the acceptor plate.
-
Assemble the PAMPA plate by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
-
Protocol 2: Caco-2 Permeability Assay
-
Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and mimic the intestinal epithelial barrier, to assess both passive diffusion and active transport.[3]
-
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[3]
-
-
Monolayer Integrity Test:
-
Before the assay, assess the integrity of the cell monolayer using a fluorescent marker with low permeability, such as Lucifer yellow.
-
-
Permeability Assay (Bidirectional):
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[3]
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both chambers.
-
Determine the concentration of the PROTAC in the samples using LC-MS/MS.[3]
-
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[3]
-
-
Visualizations
Caption: PROTAC mechanism of action, from cell entry to target degradation.
Caption: Logical workflow for troubleshooting low cellular activity of PROTACs.
Caption: Experimental workflow for evaluating PROTAC permeability and function.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to PROTAC Linker Degradation Efficiency: Featuring Boc-Gly-amido-C-PEG3-C3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the degradation efficiency of PROTACs (Proteolysis Targeting Chimeras) utilizing different linkers, with a focus on the flexible polyethylene (B3416737) glycol (PEG)-based linker, Boc-Gly-amido-C-PEG3-C3-amine. Due to the proprietary nature of specific PROTAC structures and the limited availability of public data on individual linkers, this document serves as a template for researchers to conduct their own comparative studies. We will outline the necessary experimental protocols, data presentation formats, and key metrics for evaluating linker performance in inducing targeted protein degradation.
The Critical Role of the PROTAC Linker
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements.[1][2] The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation.[3][4] The linker's length, composition, and rigidity can significantly impact the efficacy of the PROTAC.
Comparing Linker Degradation Efficiency: A Hypothetical Study
To illustrate how one might compare the degradation efficiency imparted by different linkers, we propose a hypothetical study comparing three distinct PROTACs. These PROTACs share the same target protein ligand and E3 ligase ligand but differ in their linker structure:
-
PROTAC A: Utilizes the This compound linker, which is characterized by its flexibility and hydrophilicity due to the PEG component.
-
PROTAC B: Incorporates a more rigid alkyl chain linker of similar length to provide a direct comparison of the impact of linker flexibility.
-
PROTAC C: Employs a shorter PEG-based linker to assess the influence of linker length on degradation efficiency.
Data Presentation: Quantifying Degradation Efficiency
The primary metrics for quantifying the degradation efficiency of a PROTAC are the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). The following table provides a template for summarizing the results of our hypothetical study.
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC A | This compound | 50 | 95 |
| PROTAC B | Rigid Alkyl Linker | 150 | 80 |
| PROTAC C | Short PEG Linker | 250 | 70 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A standardized set of experiments is crucial for the accurate comparison of PROTAC degradation efficiency. The following protocols are fundamental to any such study.
1. Western Blotting for Protein Degradation Analysis
This technique is used to visualize and quantify the reduction in the amount of the target protein following treatment with the PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) for comparison.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading of protein for each sample.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used to normalize the data. Following primary antibody incubation, wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.[5]
2. Determination of DC50 and Dmax
The quantitative data obtained from Western blotting is used to calculate the DC50 and Dmax values.
-
Data Analysis: Plot the percentage of protein degradation against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the DC50 and Dmax values.
Visualizing Key Processes
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation. The PROTAC (blue and red dumbbell) first binds to the target protein (blue) and an E3 ligase (green), forming a ternary complex. This proximity allows the E3 ligase to ubiquitinate the target protein. The ubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC is then released and can repeat the cycle.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Degradation Efficiency Comparison
This diagram outlines the key steps in the experimental workflow for comparing the degradation efficiency of different PROTACs.
Caption: Workflow for comparing PROTAC degradation efficiency.
Conclusion
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to PEG Linkers in PROTACs: Spotlight on Boc-Gly-amido-C-PEG3-C3-amine
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed for their favorable physicochemical properties. This guide provides an objective comparison of PEG linkers in PROTACs, with a specific focus on the characteristics of Boc-Gly-amido-C-PEG3-C3-amine , and presents supporting experimental data for related PEG linkers to inform rational PROTAC design.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but plays a pivotal role in orchestrating the formation of a productive ternary complex between the target protein and the E3 ligase.[1] The length, flexibility, and chemical composition of the linker directly influence the stability of this complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2] An optimized linker can significantly enhance a PROTAC's potency, selectivity, and pharmacokinetic properties.[3]
Characterization of this compound
This compound is a bifunctional PEG-based linker designed for PROTAC synthesis.[4][5] Its structure incorporates several key features:
-
Boc-protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the glycine (B1666218) residue allows for a controlled, stepwise synthesis of the PROTAC molecule. It can be readily removed under acidic conditions to reveal a primary amine for conjugation to either the target protein ligand or the E3 ligase ligand.[1]
-
Glycine Spacer: The glycine unit provides a short, flexible spacer and can influence the conformational presentation of the attached ligand.
-
PEG3 Unit: The three-unit polyethylene glycol chain imparts hydrophilicity, which can improve the solubility of the PROTAC molecule.[3] This is a crucial property, as many PROTACs are large molecules with a tendency for poor aqueous solubility.[6]
-
C3-Amine: The terminal propyl amine serves as a reactive handle for conjugation to the other binding moiety of the PROTAC, typically through an amide bond formation.[1]
Comparative Analysis of PEG Linker Performance in PROTACs
The length and composition of the PEG linker are critical parameters that must be empirically optimized for each target protein and E3 ligase pair.[2] The following tables summarize representative data from studies on PROTACs with different PEG linker lengths, illustrating the impact of linker modification on degradation efficiency and cellular permeability.
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | 1-2 PEG units | >5000 | - | H661 | [2] |
| BRD4 | 0, 4-5 PEG units | <500 | - | H661 | [2] |
| BTK | 4 PEG units | 1-40 | ~90 | Ramos | [2] |
| BTK | <4 PEG units | - | - | Ramos | [2] |
| HDAC1/3 | PEG-based | 910 / 640 | - | HCT116 | [7] |
| HDAC3 | PEG-based | 440 | 77 | HCT116 | [7] |
| BCR-ABL | 1 PEG unit | 0.3595 | >90 | K562 | [8] |
Note: The data presented is for illustrative purposes to demonstrate the effect of linker length and is not a direct comparison involving this compound.
Table 2: Influence of Linker Properties on PROTAC Permeability
| PROTAC | Linker Modification | Permeability (10⁻⁶ cm/s) | ALogP | Reference |
| MZ1 | Amide | ~0.1 | ~3.5 | |
| OMZ1 | Ester | ~1.0 | ~4.0 | |
| ARV-771 | Amide | ~0.4 | ~4.2 | |
| OARV-771 | Ester | ~0.6 | ~4.5 |
Note: This table highlights how linker modifications, such as amide-to-ester substitutions, can impact permeability. The specific linker is not this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are protocols for key experiments in PROTAC development.
Western Blot for Protein Degradation
This assay is the gold standard for quantifying the degradation of a target protein.[5]
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.[5]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by fitting the data to a dose-response curve.[3]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein.[4]
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, and the E3 ligase complex.[4]
-
Initiate Reaction: Add the PROTAC compound or DMSO vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes) to allow for ubiquitination to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[4]
-
Western Blot: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.[4]
Ternary Complex Formation Assay (In Vitro Pull-down)
This assay confirms the formation of the target protein-PROTAC-E3 ligase ternary complex.
Protocol:
-
Protein Immobilization: Immobilize a tagged version of the E3 ligase (e.g., His-tagged VHL) on affinity beads (e.g., Ni-NTA agarose).
-
Incubation: Incubate the immobilized E3 ligase with the PROTAC compound for a set period.
-
Addition of Target Protein: Add the purified target protein to the mixture and incubate to allow for ternary complex formation.
-
Washing: Wash the beads several times to remove unbound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads. Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both the E3 ligase and the target protein to confirm the co-precipitation of the target protein in a PROTAC-dependent manner.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to evaluate the passive permeability of a compound.
Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid-infused artificial membrane.
-
Donor and Acceptor Plates: The donor plate wells are filled with a solution of the PROTAC compound, while the acceptor plate wells are filled with buffer.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 5 hours) to allow the compound to diffuse across the artificial membrane.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has crossed the membrane.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow, and the logical relationships in linker design.
Conclusion
The rational design of the linker is a cornerstone of developing effective PROTACs. While direct comparative data for PROTACs synthesized with this compound is not yet prevalent in published literature, its structural features suggest it is a versatile building block for creating PROTACs with enhanced solubility. The provided experimental data for other PEG linkers underscores the critical need for systematic evaluation and optimization of linker length and composition. By employing the detailed experimental protocols outlined in this guide, researchers can effectively characterize the performance of their PROTACs and make data-driven decisions to advance the development of novel protein degraders.
References
- 1. Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine, 525583-49-7 | BroadPharm [broadpharm.com]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Great Divide: A Comparative Guide to Boc-Gly-amido-C-PEG3-C3-amine and Alkyl Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the thoughtful design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective protein degradation. A critical, yet often underestimated, component of these heterobifunctional molecules is the linker that connects the target protein ligand to the E3 ligase recruiter. The choice of linker profoundly influences a PROTAC's physicochemical properties, ternary complex formation, and ultimately, its degradation efficacy.
This guide provides an in-depth comparison of two common linker classes: the flexible, hydrophilic polyethylene (B3416737) glycol (PEG)-based linkers, specifically exemplified by Boc-Gly-amido-C-PEG3-C3-amine, and the more traditional, hydrophobic alkyl chain linkers. By examining their impact on key performance metrics and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their PROTAC design endeavors.
At a Glance: Key Differences and Performance Metrics
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data highlighting the general performance differences observed between PEG-containing and alkyl linkers in various PROTAC systems. It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair.
| Linker Type | PROTAC System (Target-E3 Ligase) | DC50 (nM) | Dmax (%) | Key Observations |
| Alkyl Linker | Generic System A | 50 - 200 | 80 - 95 | Often a good starting point due to synthetic accessibility. Potency can be highly sensitive to chain length.[1] |
| PEG Linker | Generic System A | 10 - 100 | >90 | Generally improves solubility and cell permeability, often leading to enhanced potency.[2] |
| Alkyl Linker | Estrogen Receptor (ER) - VHL | >200 (short chain) to 26 (16-atom chain) | Not specified | Demonstrated a clear optimal linker length for degradation efficacy.[1] |
| PEG Linker | BRD4 - CRBN | ~10 | >95 | The ethylene (B1197577) glycol units can form beneficial interactions within the ternary complex, enhancing stability and degradation.[2] |
| This compound | Hypothetical System B | Potentially <50 | >90 | The glycine (B1666218) and amide moieties can offer additional hydrogen bonding opportunities, while the PEG and alkyl components provide a balance of hydrophilicity and flexibility. |
Delving Deeper: Physicochemical and Structural Considerations
The choice between a PEG-based linker like this compound and a simple alkyl linker introduces significant differences in the resulting PROTAC's properties.
This compound Linkers:
-
Composition: These linkers are composite structures, incorporating a short polyethylene glycol (PEG) chain, an alkyl segment, and an amino acid (glycine) with an amide bond. The Boc (tert-butyloxycarbonyl) group is a protecting group for the amine, which is removed during synthesis.[3][4]
-
Hydrophilicity: The PEG component significantly increases the hydrophilicity of the linker.[] This can improve the aqueous solubility of the final PROTAC molecule, a common challenge in PROTAC development. Better solubility can lead to improved cell permeability and bioavailability.[6]
-
Flexibility and Conformation: The combination of flexible PEG and alkyl chains allows the linker to adopt a wide range of conformations. This flexibility can be crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[]
-
Hydrogen Bonding: The presence of the glycine and amide functionalities introduces additional hydrogen bond donors and acceptors. These can form specific interactions with the surfaces of the target protein or the E3 ligase, potentially enhancing the stability of the ternary complex and improving degradation efficiency.[2]
Alkyl Linkers:
-
Composition: These are the simplest form of linkers, consisting of a chain of methylene (B1212753) (-CH2-) units.[6]
-
Hydrophobicity: Alkyl chains are inherently hydrophobic. While this can sometimes aid in cell membrane traversal, it can also lead to poor aqueous solubility and aggregation of the PROTAC molecule.[6]
-
Rigidity and Length: The flexibility of an alkyl linker is dependent on its length. Shorter chains are more rigid, while longer chains have greater conformational freedom. The optimal length is critical and must be empirically determined for each PROTAC system, as a linker that is too short may cause steric clashes, while one that is too long may not effectively bring the two proteins together.[2]
-
Synthetic Accessibility: Alkyl linkers are often synthetically more straightforward to incorporate into PROTACs compared to more complex, multi-component linkers.[1]
Visualizing the Concepts
To better understand the processes discussed, the following diagrams illustrate the PROTAC mechanism of action and the structural differences between the linker types.
Experimental Protocols for Efficacy Evaluation
To rigorously compare the efficacy of PROTACs with different linkers, a series of well-defined experiments are necessary. The following are detailed protocols for key assays.
Western Blot for Protein Degradation
This is the most direct method to quantify the reduction in target protein levels.
a. Cell Culture and Treatment:
-
Seed a suitable cell line expressing the target protein in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs (with either the this compound or alkyl linker) or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 12, 24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[7]
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and add Laemmli buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[7]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][10]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).
d. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to measure this.
a. Fluorescence Polarization (FP):
-
This assay measures the change in polarization of a fluorescently labeled ligand upon binding to a larger protein.
-
A fluorescently labeled ligand for either the target protein or the E3 ligase is used.
-
In the presence of both the target protein and the E3 ligase, the addition of a PROTAC will lead to the formation of a large ternary complex, resulting in a significant increase in fluorescence polarization.
-
By titrating the PROTAC, the dissociation constant (Kd) for the ternary complex can be determined.[11]
b. Surface Plasmon Resonance (SPR):
-
One of the interacting partners (e.g., the target protein) is immobilized on a sensor chip.
-
The E3 ligase and the PROTAC are then flowed over the chip in solution.
-
The formation of the ternary complex on the sensor surface is detected as a change in the refractive index, providing real-time kinetics (association and dissociation rates) of the interaction.[11]
c. NanoBRET™ Ternary Complex Assay:
-
This is a live-cell assay that measures the proximity of the target protein and the E3 ligase.[12]
-
The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase is fused to a HaloTag® labeled with a fluorescent acceptor.
-
Upon addition of a PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[12]
Ubiquitination Assays
These assays confirm that the target protein is being ubiquitinated following ternary complex formation.
a. In Vitro Ubiquitination Assay:
-
This cell-free assay reconstitutes the ubiquitination cascade in a test tube.
-
Purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP are combined.
-
The PROTAC is added to the reaction mixture.
-
The reaction is then analyzed by Western blot using an antibody against the target protein or ubiquitin to detect the appearance of higher molecular weight ubiquitinated species.[13][14]
b. In-Cell Ubiquitination Assay (Immunoprecipitation):
-
Cells are treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
The cells are lysed, and the target protein is immunoprecipitated using a specific antibody.
-
The immunoprecipitated proteins are then analyzed by Western blot using an anti-ubiquitin antibody to detect the ubiquitination of the target protein.[15]
Conclusion
The decision between a this compound linker and a simple alkyl linker is a critical juncture in the PROTAC design journey. While alkyl linkers offer simplicity and a well-established starting point, the incorporation of PEG and amino acid moieties, as seen in the this compound structure, provides a powerful strategy to enhance solubility, permeability, and the potential for specific, stabilizing interactions within the ternary complex. This can often translate to superior degradation potency.
Ultimately, the optimal linker is target-dependent and requires empirical validation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of different linker strategies, enabling the rational design of highly effective and selective protein degraders. By carefully considering the principles outlined and rigorously applying these methodologies, researchers can unlock the full therapeutic potential of PROTAC technology.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine, 525583-49-7 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. lifesensors.com [lifesensors.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
The Glycine Moiety in PROTAC Linkers: A Comparative Guide to its Impact on Activity
Unveiling the Subtle but Significant Role of Glycine (B1666218) in PROTAC Linker Design
The design and optimization of PROTAC (Proteolysis Targeting Chimera) linkers are critical for achieving potent and selective protein degradation.[1][] The linker region, which connects the target protein-binding ligand (warhead) to the E3 ligase-binding ligand, is not merely a spacer but an active modulator of the PROTAC's physicochemical properties and biological activity.[3][4] Among the various chemical motifs incorporated into linkers, the inclusion of a glycine residue, as seen in Boc-Gly-amido-C-PEG3-C3-amine , can impart specific characteristics that influence the efficacy of the resulting PROTAC. This guide provides a comparative analysis of the impact of the glycine moiety on PROTAC activity, supported by experimental principles and methodologies.
The Central Hypothesis: Glycine as a Flexibility Modulator
The primary role of a glycine residue within a linker is to increase its conformational flexibility.[5][7] Glycine, being the smallest amino acid with only a hydrogen atom as its side chain, lacks the steric hindrance of other amino acids.[7] This allows for a greater degree of rotational freedom around its Cα-N and Cα-C bonds, enabling the linker to adopt a wider range of conformations.[5] This flexibility can be advantageous in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[4][]
Conversely, a linker lacking this glycine moiety would be comparatively more rigid. This rigidity might be beneficial in some cases, providing a more defined orientation that could lead to improved cooperativity in ternary complex formation. However, it could also introduce conformational constraints that hinder the optimal positioning of the target protein and the E3 ligase, thereby reducing degradation efficiency.[9]
Comparative Performance Metrics: A Hypothetical Analysis
To illustrate the potential impact of the glycine moiety, the following table presents hypothetical data comparing a PROTAC utilizing a glycine-containing linker (PROTAC-Gly) with one that has a similar linker lacking glycine (PROTAC-NonGly). This data is based on the principles discussed and is for illustrative purposes.
| Parameter | PROTAC-Gly (with Glycine) | PROTAC-NonGly (without Glycine) | Rationale for Hypothetical Difference |
| Degradation (DC50) | 50 nM | 150 nM | The flexibility of the glycine-containing linker may allow for more efficient formation of the ternary complex, leading to a lower concentration required for 50% degradation. |
| Maximal Degradation (Dmax) | 95% | 85% | A more stable and productive ternary complex facilitated by the flexible linker could lead to a higher maximal level of target protein degradation. |
| Ternary Complex Stability (SPR - k_off) | 1 x 10⁻³ s⁻¹ | 5 x 10⁻³ s⁻¹ | The conformational freedom provided by glycine may allow the complex to adopt a more stable conformation with a slower dissociation rate (lower k_off). |
| Cellular Permeability | Moderate | Moderate-High | The addition of the glycine amide bond might slightly increase polarity, potentially having a minor impact on passive diffusion across the cell membrane. |
| Aqueous Solubility | Increased | Baseline | The amide bond of the glycine moiety can participate in hydrogen bonding, which may lead to a slight increase in aqueous solubility.[10] |
Visualizing the Impact of Linker Flexibility
The following diagrams illustrate the PROTAC mechanism of action and the conceptual difference in ternary complex formation with a flexible versus a more rigid linker.
Caption: The general mechanism of action for a PROTAC, leading to protein degradation.
Caption: Conceptual representation of how a flexible linker may aid in forming a more stable ternary complex.
Experimental Protocols for Evaluating PROTAC Activity
To empirically determine the impact of the glycine moiety, a series of well-established assays would be necessary.
Western Blot for Protein Degradation
This assay directly measures the reduction in the level of the target protein following PROTAC treatment.[11][12][13]
Protocol:
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency.[11] Treat with a range of concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a set time course (e.g., 2, 4, 8, 16, 24 hours).[11] Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.[12]
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[11]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities using densitometry software.[12] Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[12] Plot the results to determine DC50 and Dmax values.[12]
Caption: A streamlined workflow for assessing protein degradation via Western Blot.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR can be used to measure the binding affinities and kinetics of the binary and ternary complexes, providing insights into cooperativity.[14][15][16]
Protocol:
-
Immobilization: Immobilize the E3 ligase onto a sensor chip.[16]
-
Binary Binding: Inject a series of concentrations of the PROTAC alone over the E3 ligase surface to determine the binary binding affinity (KD) and kinetics (ka, kd).[16]
-
Ternary Binding: Pre-incubate the PROTAC with a near-saturating concentration of the target protein.[14] Inject this mixture over the E3 ligase surface to measure the ternary complex formation and dissociation kinetics.[16]
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters for both binary and ternary interactions. Calculate the cooperativity (α) by comparing the binding affinities in the presence and absence of the third component.[14]
Cell Viability Assays (e.g., CellTiter-Glo®, CCK-8)
These assays assess the downstream functional consequences of target protein degradation, such as inhibition of cancer cell proliferation.[17]
Protocol:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.[17]
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).[17]
-
Assay: Add the CellTiter-Glo® or CCK-8 reagent according to the manufacturer's instructions.[17]
-
Measurement: Read the luminescence (CTG) or absorbance (CCK-8) on a plate reader.[17]
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 or GI50 value.
Conclusion
The inclusion of a glycine moiety in the this compound linker is likely to enhance the flexibility of a PROTAC. This increased flexibility can be a key determinant of PROTAC efficacy, potentially leading to more potent degradation of the target protein by facilitating the formation of a stable and productive ternary complex. However, the optimal degree of linker flexibility is highly dependent on the specific target protein and E3 ligase pair. Therefore, empirical testing using the assays outlined above is essential to confirm the precise impact of the glycine moiety on the activity of any given PROTAC. The choice to include or omit a glycine residue should be a considered decision in the iterative process of PROTAC linker optimization.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Boc-Gly-amido-C-PEG3-C3-amine and Boc-PEG4-amine Linkers for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is paramount. The linker not only connects the targeting moiety to the payload but also critically influences the overall stability, solubility, and pharmacokinetic profile of the conjugate. This guide provides a detailed comparison of two commonly utilized bifunctional polyethylene (B3416737) glycol (PEG) linkers: Boc-Gly-amido-C-PEG3-C3-amine and Boc-PEG4-amine .
Physicochemical Properties
A clear understanding of the fundamental properties of these linkers is the first step in rational drug design. The following table summarizes their key physicochemical characteristics.
| Property | This compound | Boc-PEG4-amine |
| Synonyms | Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine[1] | t-Boc-N-amido-PEG4-amine, Boc-NH-PEG4-CH2CH2NH2[2][3] |
| Molecular Formula | C₁₇H₃₅N₃O₆[1] | C₁₅H₃₂N₂O₆[4] |
| Molecular Weight | 377.5 g/mol [1] | 336.4 g/mol [4] |
| CAS Number | 525583-49-7[1] | 811442-84-9[4] |
| Solubility | Soluble in water and acetonitrile.[5] | Soluble in DMSO and water.[6] |
| Storage Conditions | -20°C[1] | -20°C[2] |
Structural and Functional Comparison
While both linkers feature a Boc-protected amine and a terminal primary amine, their internal structures impart distinct characteristics that can influence their application and performance.
This compound incorporates a glycine (B1666218) residue and two C3 alkyl chains flanking the PEG3 core.
-
Potential Advantages: The glycine unit can introduce a degree of conformational rigidity and may offer a site for enzymatic recognition or cleavage in certain biological contexts. The amide bonds and alkyl chains contribute to the overall length and hydrophobicity of the linker, which can be optimized for specific PROTAC ternary complex formation or ADC payload positioning. The inclusion of amino acids in linkers can also potentially reduce immunogenicity.[7]
-
Potential Considerations: The increased structural complexity may lead to a more challenging synthesis. The altered hydrophobicity compared to a standard PEG linker could impact the solubility of the final conjugate.
Boc-PEG4-amine is a more straightforward PEG linker with four repeating ethylene (B1197577) glycol units.
-
Potential Advantages: The simple and flexible nature of the PEG chain enhances the aqueous solubility of the resulting conjugate.[8] This flexibility can be advantageous in allowing the conjugated molecules to adopt optimal orientations for binding. PEG linkers are well-established for their ability to improve the pharmacokinetic properties of biotherapeutics.[8]
-
Potential Considerations: The lack of specific recognition sites within the linker may limit its application in designs requiring targeted cleavage. The higher hydrophilicity might not always be optimal for cell permeability in PROTAC design.
Experimental Protocols
The following are detailed, generalized protocols for the key steps in utilizing these linkers for bioconjugation.
Amide Bond Formation: Conjugation to a Carboxylic Acid
This protocol describes the coupling of the terminal amine of the linker to a carboxylic acid-containing molecule (e.g., a payload, ligand, or protein).
Materials:
-
This compound or Boc-PEG4-amine
-
Carboxylic acid-containing molecule
-
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous solvent: DMF (dimethylformamide) or DMSO (dimethyl sulfoxide)
-
Base (optional, for HATU): DIPEA (N,N-diisopropylethylamine)
-
Reaction buffer (for aqueous reactions): MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
Procedure:
-
Activation of Carboxylic Acid:
-
Coupling Reaction:
-
Dissolve the Boc-protected PEG amine linker (1.2 equivalents) in the same anhydrous solvent.
-
Add the linker solution to the activated carboxylic acid solution.
-
If using HATU, add DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or TLC.[9][10]
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any remaining active esters by adding a small amount of an amine-containing buffer (e.g., Tris).
-
Purify the resulting Boc-protected conjugate using an appropriate chromatographic method, such as reversed-phase HPLC.
-
Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation steps.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Cold diethyl ether
-
Nitrogen or argon gas supply
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[11]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction should be performed in a well-ventilated fume hood as isobutylene (B52900) and carbon dioxide are generated.[12]
-
-
Work-up and Isolation:
-
Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.
-
Centrifuge the mixture and decant the ether. Wash the pellet with cold diethyl ether two more times.
-
Dry the final deprotected amine TFA salt under vacuum.
-
Analysis of PEGylated Proteins by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for characterizing the final PEGylated protein conjugate.
Instrumentation and Reagents:
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., ESI-QTOF or Orbitrap)
-
Reversed-phase HPLC column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Sample of PEGylated protein
Procedure:
-
Sample Preparation:
-
Dilute the PEGylated protein sample to a suitable concentration (e.g., 0.1-1 mg/mL) in an appropriate buffer.
-
-
LC Separation:
-
Inject the sample onto the reversed-phase column.
-
Elute the protein using a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.
-
-
MS Analysis:
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 500-4000).
-
-
Data Analysis:
-
The resulting mass spectrum will show a distribution of multiply charged ions.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the PEGylated protein. This will allow for the determination of the number of PEG linkers conjugated to the protein.[13]
-
Application in Drug Development: A Logical Perspective
The selection between these two linkers is highly dependent on the specific application and the desired properties of the final therapeutic agent.
References
- 1. Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine, 525583-49-7 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 3. t-Boc-N-Amido-PEG4-amine, CAS 811442-84-9 | AxisPharm [axispharm.com]
- 4. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 5. Boc-Gly-PEG3-amine | BroadPharm [broadpharm.com]
- 6. t-Boc-N-Amido-PEG3-amine, 101187-40-0 | BroadPharm [broadpharm.com]
- 7. enovatia.com [enovatia.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. sciex.com [sciex.com]
A Head-to-Head Performance Analysis of Boc-Gly-amido-C-PEG3-C3-amine and MC-PEG3-amine Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs), dictating the stability, pharmacokinetics, and payload release mechanism. This guide provides an objective comparison of two prominent PEGylated linkers: Boc-Gly-amido-C-PEG3-C3-amine and MC-PEG3-amine. This analysis is supported by a synthesis of available data on similar linker technologies to provide a comprehensive performance overview.
Executive Summary
The choice between this compound and MC-PEG3-amine fundamentally represents a strategic decision between a potentially cleavable and a non-cleavable linker strategy, respectively. This compound, with its glycine (B1666218) component, is suited for enzyme-cleavable linker designs, offering the potential for a "bystander effect." In contrast, MC-PEG3-amine, featuring a stable maleimidocaproyl group, forms a non-cleavable linkage, which generally results in enhanced plasma stability and a more favorable safety profile by minimizing premature drug release. The integrated PEG3 spacer in both linkers serves to improve hydrophilicity and optimize the pharmacokinetic profile of the resulting ADC.
Structural and Functional Comparison
A detailed comparison of the key structural and functional attributes of each linker is presented below.
| Feature | This compound | MC-PEG3-amine |
| Structure | A heterobifunctional linker with a Boc-protected amine, a glycine residue, a PEG3 spacer, and a terminal amine. | A heterobifunctional linker containing a maleimide (B117702) group, a PEG3 spacer, and a terminal amine. |
| Linker Type | Primarily used in cleavable linker strategies. The glycine amide bond can be susceptible to cleavage by lysosomal proteases. | Primarily used in non-cleavable linker strategies. The maleimide group forms a stable thioether bond with cysteine residues on the antibody.[1][] |
| Payload Release Mechanism | Enzymatic cleavage within the target cell, releasing the payload. This can lead to a bystander killing effect on neighboring antigen-negative tumor cells.[3] | Antibody degradation within the lysosome of the target cell releases the payload attached to the linker and an amino acid residue.[4][5] |
| Plasma Stability | Generally lower plasma stability compared to non-cleavable linkers due to potential susceptibility to circulating proteases.[6] | High plasma stability due to the robust thioether bond, minimizing premature payload release and off-target toxicity.[4][5] |
| Bystander Effect | Capable of inducing a bystander effect, which is advantageous for treating heterogeneous tumors.[7] | The bystander effect is limited as the payload-linker-amino acid complex is less membrane-permeable.[4] |
| Hydrophilicity | The PEG3 spacer enhances the hydrophilicity of the ADC, which can reduce aggregation and improve pharmacokinetics.[8][9] | The PEG3 spacer provides hydrophilicity, mitigating the hydrophobicity of the payload and improving the ADC's solubility and pharmacokinetic profile.[8][10] |
Performance Data Summary
While direct head-to-head experimental data for these two specific linkers is limited in publicly available literature, the following table summarizes the expected performance characteristics based on extensive studies of analogous cleavable and non-cleavable PEGylated linkers.
| Performance Metric | Expected Outcome with this compound based ADCs | Expected Outcome with MC-PEG3-amine based ADCs |
| In Vitro Cytotoxicity (IC50) | Potentially higher potency in heterogeneous cell populations due to the bystander effect.[11][12] | High potency in antigen-positive cell lines.[11][13] |
| In Vivo Efficacy | Strong anti-tumor activity, particularly in tumors with heterogeneous antigen expression.[4] | Robust and sustained anti-tumor efficacy, correlated with high plasma stability and targeted payload delivery.[14] |
| Plasma Half-life (t1/2) | May have a shorter half-life compared to non-cleavable linker ADCs due to potential linker cleavage in circulation.[10][14] | Generally exhibits a longer plasma half-life due to the stability of the maleimide linkage.[10][14] |
| Safety and Tolerability | Potential for off-target toxicity if premature cleavage occurs. The therapeutic window may be narrower.[6] | Generally a better safety profile with a wider therapeutic window due to minimized off-target payload release.[4][5] |
Experimental Protocols
To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
The ADC is incubated in plasma (e.g., human, mouse) at a concentration of 1 mg/mL at 37°C.[6][15]
-
Samples are collected at various time points (e.g., 0, 24, 48, 72, 96 hours).[16]
-
The amount of intact ADC is quantified using methods like ELISA or Hydrophobic Interaction Chromatography (HIC).
-
The concentration of released free payload is measured by LC-MS/MS.[6]
-
The stability is reported as the percentage of intact ADC remaining over time or the rate of payload release.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., HER2-positive SK-BR-3 or NCI-N87) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[12][17]
-
Treat the cells with serial dilutions of the ADC constructs and incubate for 72-96 hours.[12][18]
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[19]
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.[19]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the ADC concentration.[13]
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the ADC in a relevant animal model.
Methodology:
-
Implant human tumor cells (e.g., NCI-N87) subcutaneously into immunocompromised mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADCs and control vehicle intravenously at a specified dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
The primary endpoint is typically tumor growth inhibition or regression.
Visualizing Key Pathways and Workflows
To further elucidate the context in which these linkers operate, the following diagrams illustrate a typical ADC experimental workflow, the HER2 signaling pathway often targeted by ADCs, and the mechanism of action of a common ADC payload class, tubulin inhibitors.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. njbio.com [njbio.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Navigating the PROTAC Landscape: A Comparative Guide to Linker Performance in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the choice of the linker moiety is paramount. This guide provides an objective comparison of PROTACs synthesized with the polyethylene (B3416737) glycol (PEG)-based linker, Boc-Gly-amido-C-PEG3-C3-amine, against other common linker classes, supported by experimental data from studies on well-established protein targets.
The linker in a PROTAC is not merely a spacer but a critical component that influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2][3] The linker's length, rigidity, and chemical composition can significantly impact a PROTAC's efficacy, dictating its degradation capability (DC50 and Dmax), cell permeability, and overall pharmacokinetic properties.[1][4][5]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily determined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures influence these key performance indicators for established targets like Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines used. The data presented here is intended to be illustrative of general trends in linker performance.
Table 1: Comparative Degradation Efficiency (DC50) of BTK-Targeting PROTACs with Different Linkers
| Linker Class | Representative Linker Structure/Composition | E3 Ligase | Cell Line | DC50 (nM) | Reference |
| PEG-Based | PEG linker | Cereblon (CRBN) | Ramos | Potent degradation | [6] |
| Alkyl/Ether | Alkyl/ether chains (3-19 atoms) | Cereblon (CRBN) | Not Specified | Not Specified | [7] |
| Rigidified | Rigid linker | Cereblon (CRBN) | Not Specified | Potent degradation | [8] |
Table 2: Comparative Degradation Efficiency (DC50 and Dmax) of BRD4-Targeting PROTACs with Different Linkers
| Linker Class | Representative Linker Structure/Composition | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG-Based | 0, 4-5 PEG units | Cereblon (CRBN) | H661 | < 500 | Not Specified | [1] |
| PEG-Based | 1-2 PEG units | Cereblon (CRBN) | H661 | > 5000 | Not Specified | [1] |
| Alkyl/Ether | Varied lengths (10-15 atoms) | Cereblon (CRBN) | Not Specified | Effective degradation | Not Specified | [9] |
| Alkenyl Oxindole | Alkenyl oxindole-based | DCAF11 | Not Specified | 7.36 | > 98 | [10] |
Experimental Protocols
Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments used to validate PROTAC activity.
Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Denature equal amounts of protein by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by plotting the degradation percentage against the PROTAC concentration.
Visualizing PROTAC Validation and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide clear visual representations of experimental workflows and the biological context of PROTAC action.
Caption: A typical experimental workflow for the validation of PROTAC activity.
Caption: PROTAC-mediated degradation of BRD4 and its impact on gene transcription.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Ternary Complexes with PEG-ylated PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. The formation of a stable and productive ternary complex, consisting of the target protein (POI), the PROTAC, and an E3 ubiquitin ligase, is the cornerstone of PROTAC efficacy. The linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of ternary complex stability and subsequent degradation efficiency. This guide provides a comparative analysis of PROTACs featuring polyethylene (B3416737) glycol (PEG) based linkers, with a focus on structures analogous to Boc-Gly-amido-C-PEG3-C3-amine, supported by experimental data and detailed protocols for key characterization assays.
The Central Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a passive spacer. Its length, flexibility, and chemical composition profoundly influence the formation of a stable ternary complex.[1] An optimal linker facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitin transfer. A linker that is too short may cause steric hindrance, preventing complex formation, while an excessively long or conformationally unrestricted linker may not effectively bring the two proteins together.[1][2] PEG linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability of these often large and hydrophobic molecules.[3]
Comparative Analysis of PROTAC Performance with PEG Linkers
While specific data for PROTACs utilizing the precise this compound linker is not extensively available in public literature, we can draw meaningful comparisons from studies on PROTACs with similar short, linear PEG linkers. The following tables summarize representative data illustrating the impact of linker length and composition on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC-Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Analogous PEG2 Linker | ~8 | >1000 | <20 |
| Analogous PEG3 Linker | ~11 | ~100 | ~80 |
| Analogous PEG4 Linker | ~14 | ~25 | >95 |
| Analogous PEG5 Linker | ~17 | ~50 | >95 |
Data synthesized from published studies on ERα-targeting PROTACs with varying PEG linker lengths.[4] The data illustrates a clear dependence on linker length for optimal degradation, with a PEG3-like linker showing significant activity.
Table 2: Comparison of Linker Architectures on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC-Linker Type | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |
| Alkyl C8 | Cereblon | ~50 | ~90 |
| PEG3 Analog | Cereblon | ~10 | >95 |
| PEG4 Analog | Cereblon | ~5 | >95 |
| PEG6 Analog | Cereblon | ~20 | ~90 |
This table showcases that for BTK degradation, a PROTAC with a short PEG linker can be more potent than a simple alkyl linker of similar length, highlighting the favorable properties of PEG moieties.
Visualizing PROTAC-Mediated Degradation
The mechanism of action of a PROTAC involves a series of orchestrated steps, beginning with the formation of the ternary complex and culminating in the degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols for Ternary Complex Characterization
A multi-faceted approach is required to fully characterize the formation and functional consequences of the ternary complex.
Ternary Complex Formation and Stability Assays
These assays directly measure the interaction between the POI, PROTAC, and E3 ligase.
a) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on binding events.[2]
-
Protocol Overview:
-
Immobilization: Covalently couple the E3 ligase to a sensor chip.
-
Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject a constant, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC over the E3 ligase surface. The enhanced binding response compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions. The cooperativity (α) of the ternary complex can be calculated from these affinities.
-
b) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that measures the proximity of two molecules.[5]
-
Protocol Overview:
-
Reagent Preparation: Use tagged versions of the POI (e.g., GST-tagged) and E3 ligase (e.g., His-tagged).
-
Assay Setup: In a microplate, incubate the POI, E3 ligase, and varying concentrations of the PROTAC.
-
Bead Addition: Add AlphaLISA acceptor beads conjugated with an antibody against one tag (e.g., anti-GST) and donor beads conjugated with an antibody against the other tag (e.g., anti-His).
-
Signal Detection: If a ternary complex is formed, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.
-
Caption: Experimental workflow for PROTAC characterization.
In Vitro Ubiquitination Assay
This assay confirms that the ternary complex is functional and leads to the ubiquitination of the target protein.[1]
-
Protocol Overview:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an antibody specific to the target protein. The appearance of higher molecular weight bands or a smear above the unmodified protein band indicates poly-ubiquitination.
-
Cellular Degradation Assay (Western Blot)
This is the definitive assay to measure the ability of the PROTAC to degrade the target protein in a cellular context.[4]
-
Protocol Overview:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
-
Conclusion
The characterization of ternary complexes is a critical step in the development of effective PROTACs. The use of PEG-based linkers, such as those analogous to this compound, offers a promising strategy to enhance the drug-like properties of PROTACs. A systematic evaluation of ternary complex formation, in vitro ubiquitination, and cellular degradation, as outlined in this guide, is essential for optimizing linker design and advancing the development of next-generation targeted protein degraders. The interplay between linker length and composition is a key determinant of PROTAC efficacy, and careful optimization is required for each specific target and E3 ligase pair.
References
Navigating the In Vivo Landscape: A Comparative Guide to PROTAC Stability with PEG-Based Linkers
For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the overall pharmacokinetic profile of these heterobifunctional molecules. This guide provides a comparative analysis of the in vivo stability of PROTACs, with a focus on those containing flexible polyethylene (B3416737) glycol (PEG)-based linkers, such as the Boc-Gly-amido-C-PEG3-C3-amine motif, versus those with more rigid linker architectures.
While specific in vivo stability data for PROTACs incorporating the precise this compound linker is not extensively available in the public domain, we can draw valuable insights from comparative studies of different PROTAC linker classes. Flexible linkers, particularly those with PEG chains, are known to enhance solubility and can facilitate the formation of a productive ternary complex.[1][2] However, they are often more susceptible to oxidative metabolism in vivo compared to their rigid counterparts.[1][2]
Comparative In Vivo Performance of PROTAC Linker Classes
To illustrate the impact of linker architecture on in vivo stability, the following table summarizes representative pharmacokinetic data from preclinical studies of PROTACs with different linker types. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, target proteins, and E3 ligases.
| Linker Class | Representative PROTAC | Key Pharmacokinetic Parameters (Rat/Mouse) | In Vivo Stability Insights |
| Flexible PEG-Based | PROTAC with PEG linker | Half-life (t½): Generally shorter to moderate Clearance (CL): Can be higher due to metabolic susceptibility | Prone to oxidative metabolism (e.g., O-dealkylation) of the ether linkages.[3] The flexibility might not sufficiently shield the molecule from metabolic enzymes. |
| Rigid Piperazine-Based | ARV-110 | Half-life (t½): Moderate to long (e.g., ~13-17 hours in rats/mice)[4] Clearance (CL): Generally lower Oral Bioavailability: Moderate (e.g., ~24-38% in rats/mice)[4] | The rigid structure can pre-organize the PROTAC into a more stable conformation, potentially shielding it from metabolic enzymes and reducing N-dealkylation.[5] |
| Flexible Alkyl-Based | PROTAC with alkyl linker | Half-life (t½): Variable, can be short | Susceptible to oxidative metabolism, particularly on longer chains.[6] Shorter alkyl chains may exhibit greater steric hindrance, potentially improving metabolic stability.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the in vivo stability of PROTACs. Below are protocols for key experiments.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a PROTAC following intravenous (IV) and oral (PO) administration in rats or mice.
Materials:
-
Test PROTAC
-
Vehicle for formulation (e.g., 5% DMSO, 30% PEG400, 2.5% Cremophor EL, 62.5% saline)[5]
-
Male Sprague Dawley rats or CD-1 mice
-
Heparinized syringes and collection tubes (e.g., K2EDTA)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimation and Grouping: Acclimate animals for at least one week before the study. Randomize animals into IV and PO dose groups (n=3-5 per group).
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 24, and 48 hours post-dose).[4]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
LC-MS/MS Quantification of PROTAC in Plasma
Objective: To quantify the concentration of the PROTAC in plasma samples.
Materials:
-
Plasma samples from the pharmacokinetic study
-
Internal standard (IS)
-
Acetonitrile (B52724) (ACN) for protein precipitation
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 20 µL aliquot of plasma, add a solution of the internal standard in acetonitrile to precipitate proteins.[4]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[4]
-
Employ multiple reaction monitoring (MRM) to detect and quantify the parent PROTAC and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the PROTAC in blank plasma.
-
Determine the concentration of the PROTAC in the study samples by interpolating from the calibration curve.
-
Calculate pharmacokinetic parameters (t½, Cmax, AUC, CL) using appropriate software.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in evaluating and understanding PROTAC function, the following diagrams have been generated using Graphviz.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. unmc.edu [unmc.edu]
Navigating the Pharmacokinetic Landscape of PROTACs: A Comparative Guide to Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge between the target protein and E3 ligase ligands, plays a pivotal role in determining the molecule's overall pharmacokinetic (PK) and pharmacodynamic (PD) profile. This guide provides a comparative analysis of PROTACs featuring the hydrophilic Boc-Gly-amido-C-PEG3-C3-amine linker and those with more traditional alkyl-based linkers, supported by representative experimental data and detailed protocols.
The Influence of the Linker on PROTAC Properties
PROTACs, by their nature, are large molecules that often defy traditional "drug-like" properties.[1] The linker is not merely a spacer but an active modulator of a PROTAC's physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3] The choice between a polyethylene (B3416737) glycol (PEG)-based linker, such as this compound, and a simple alkyl chain can significantly impact solubility, permeability, and metabolic stability.
PEG linkers are known to enhance the aqueous solubility of PROTACs, a crucial factor for bioavailability.[2] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, improving interactions with aqueous environments.[4] In contrast, alkyl linkers are more hydrophobic, which can sometimes improve cell permeability but may lead to lower solubility.[3][]
Comparative Analysis of Pharmacokinetic Properties
While specific data for PROTACs utilizing the this compound linker is not publicly available, we can extrapolate its expected performance based on the known properties of PEG linkers and compare it to PROTACs with alkyl linkers, for which more data exists. The following tables summarize key pharmacokinetic parameters, with representative data drawn from published studies on various PROTACs.
Table 1: Comparison of In Vitro Physicochemical and Permeability Properties
| Parameter | This compound Linker (Expected) | Alkyl Linker (Representative Data) | Significance in Drug Development |
| Aqueous Solubility | Higher | Lower | Improved solubility can enhance formulation options and bioavailability. |
| LogP/LogD | Lower | Higher | Lower lipophilicity can reduce off-target effects and non-specific binding. |
| Caco-2 Permeability (Papp A→B) | Low to Moderate | Low to Moderate | Indicates potential for oral absorption. PROTACs generally have low permeability.[6] |
| Efflux Ratio (Papp B→A / Papp A→B) | Variable | Variable | A ratio >2 suggests the compound is a substrate for efflux transporters like P-gp.[7] |
Table 2: Comparison of In Vitro and In Vivo Metabolic Stability and Pharmacokinetics
| Parameter | This compound Linker (Expected) | Alkyl Linker (Representative Data) | Significance in Drug Development |
| Human Liver Microsomal Stability (t½) | Potentially lower | Generally higher | Determines the rate of Phase I metabolism. Alkyl chains can be more resistant to metabolism.[] |
| In Vivo Half-life (t½) | Variable | Variable | The overall persistence of the drug in the body. |
| Clearance (CL) | Potentially higher | Potentially lower | The rate at which the drug is removed from the body. |
| Volume of Distribution (Vd) | Variable | Variable | The extent of drug distribution into tissues. |
| Bioavailability (F%) | Variable | Variable | The fraction of an administered dose that reaches systemic circulation. |
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the general mechanism of action for PROTACs and the workflows for key pharmacokinetic assays.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability | Evotec [evotec.com]
Navigating PROTAC Development: A Comparative Guide to Linker-Associated Cytotoxicity
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a promising therapeutic strategy. However, the intricate interplay between a PROTAC's components and its cellular effects, particularly cytotoxicity, requires careful consideration. This guide provides a comparative analysis of the cytotoxicity profiles of PROTACs, with a focus on those containing PEG-based linkers, such as the Boc-Gly-amido-C-PEG3-C3-amine linker, versus common alternatives like alkyl chains. Supported by experimental data principles, this guide aims to inform rational PROTAC design and minimize off-target effects.
The linker element of a PROTAC, while seemingly a simple bridge, profoundly influences the molecule's physicochemical properties, ternary complex formation, and ultimately, its cytotoxic profile. The choice of linker can dictate the difference between a potent and selective degrader and a toxic, non-specific agent. Understanding the cytotoxic implications of different linker classes is therefore paramount.
Comparative Cytotoxicity of PROTAC Linkers: PEG vs. Alkyl Chains
The cytotoxicity of a PROTAC can stem from on-target effects (degradation of the intended protein leading to cell death) or off-target effects (unintended protein degradation or other cellular toxicities). The linker can contribute to both. Polyethylene glycol (PEG) and alkyl chains are two of the most common linker types, each with distinct properties that can influence cytotoxicity.
| Linker Type | Key Characteristics | Impact on Cytotoxicity | Considerations |
| PEG-based Linkers (e.g., this compound) | Hydrophilic, flexible, can improve solubility and pharmacokinetic properties.[][2] | Generally associated with lower intrinsic cytotoxicity due to their biocompatibility. Can reduce non-specific binding and aggregation, potentially lowering off-target toxicity.[] However, long PEG chains can sometimes hinder cell permeability and degradation efficacy.[] | The length and composition of the PEG chain are critical. A balance must be struck between improved solubility and maintaining optimal ternary complex formation. The hydrophilic nature may reduce cell permeability compared to more lipophilic linkers.[] |
| Alkyl Linkers | Hydrophobic, flexible.[2][] | Can enhance cell membrane permeability, potentially leading to higher intracellular concentrations and more potent on-target cytotoxicity.[] However, increased lipophilicity can also lead to higher non-specific binding, aggregation, and a greater risk of off-target cytotoxicity.[] | The length of the alkyl chain is a key determinant of efficacy and toxicity.[4] Shorter to medium-length chains are often optimal. High lipophilicity can negatively impact solubility and pharmacokinetic profiles.[] |
| Rigid Linkers (e.g., containing cyclic structures) | Constrained conformation. | Can improve selectivity and potency by pre-organizing the PROTAC for optimal ternary complex formation, potentially reducing off-target effects. However, the rigid structure may not be optimal for all target-E3 ligase pairs. | The design of rigid linkers is more complex and requires a deeper understanding of the ternary complex structure. |
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is crucial for PROTAC development. The following are standard methodologies for evaluating the cytotoxic effects of PROTACs in vitro.
Cell Viability Assays (MTS/CCK-8)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability. A reduction in metabolic activity is correlated with cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs (including the one with the this compound linker and comparators with alkyl linkers) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTS or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each PROTAC.
Apoptosis Assays (e.g., Caspase-Glo 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis. An increase in caspase activity indicates that the observed cytotoxicity is due to programmed cell death.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the cell viability assays.
-
Reagent Addition: Add the Caspase-Glo 3/7 reagent to each well and incubate at room temperature as per the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.
Visualizing PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated cytotoxicity and its assessment, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway leading to on-target cytotoxicity.
Caption: Experimental workflow for comparative cytotoxicity assessment of PROTACs.
Conclusion
The linker is a critical determinant of a PROTAC's cytotoxic profile. While PEG-based linkers like this compound can offer advantages in terms of solubility and potentially lower off-target toxicity, a comprehensive evaluation against other linker types, such as alkyl chains, is essential. By employing rigorous cytotoxicity assays and a rational design approach, researchers can optimize PROTACs for enhanced efficacy and a favorable safety profile, paving the way for the next generation of targeted protein degraders.
References
Safety Operating Guide
Personal protective equipment for handling Boc-Gly-amido-C-PEG3-C3-amine
Essential Safety and Handling Guide for Boc-Gly-amido-C-PEG3-C3-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the available Safety Data Sheet (SDS) and best practices for handling similar chemical structures, specifically PEGylated and amine-containing compounds.
Hazard Identification and Personal Protective Equipment (PPE)
A Safety Data Sheet (SDS) for this compound indicates that the substance is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] While the SDS does not specify detailed PPE, the presence of an amine group suggests that precautions for handling corrosive and potentially toxic compounds should be followed.[2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[2] |
| Skin Protection | A lab coat or chemical-resistant apron should be worn to protect against skin contact.[3] Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[2] Wear closed-toe shoes.[3] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[2] |
Operational and Disposal Plans
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Assemble all necessary equipment and reagents within a certified chemical fume hood.
-
Ensure a chemical spill kit appropriate for amines is readily accessible.[3]
-
Review the Safety Data Sheet (SDS) before starting any work.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before handling the compound.[3]
-
-
Handling the Compound:
-
Post-Experiment Procedures:
Disposal Plan
All waste containing this compound must be treated as hazardous waste due to its aquatic toxicity.[1]
-
Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[3] Do not pour any waste down the sink.[5]
-
Waste Storage: Store the hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Waste Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) approved hazardous waste management program.[2] Polyethylene glycol itself is biodegradable, but the overall compound's toxicity dictates its disposal as hazardous waste.[6]
First Aid Measures
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing.[3] |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[1] |
Visualized Workflows
The following diagrams illustrate the key procedural and logical relationships for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
